t-Boc-Aminooxy-PEG12-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO17/c1-35(2,3)53-33(38)7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-37-34(39)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOROVUSSDBPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] This document details the compound's structural and physicochemical characteristics, provides experimental protocols for its analysis, and illustrates key chemical transformations.
Introduction
This compound is a versatile chemical tool characterized by a discrete chain of twelve polyethylene glycol units, affording hydrophilicity and a defined spacer length. One terminus features a Boc-protected aminooxy group, while the other is a Boc-protected amine. This dual protection allows for selective deprotection and subsequent conjugation, making it a valuable linker for connecting two different molecular entities. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₇₁NO₁₇ | [] |
| Molecular Weight | 789.95 g/mol | [] |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-((((tert-butoxycarbonyl)oxy)amino)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OC(C)(C)C | N/A |
| InChI Key | WZOROVUSSDBPLZ-UHFFFAOYSA-N | [] |
| Appearance | Likely a viscous liquid or waxy solid | Inferred from similar compounds |
| Purity | Typically ≥95% | [3][4] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Soluble | [7][8] |
| Dichloromethane (B109758) (DCM) | Soluble | [5][7] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][8] |
Storage and Stability
For long-term stability, this compound should be stored at -20°C in a dry environment, protected from light.[3][5][6][8] It is recommended to handle the compound under an inert atmosphere to prevent degradation from moisture and atmospheric contaminants.[8] Stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.
Chemical Properties and Reactivity
The chemical utility of this compound is defined by its two distinct, orthogonally protected functional groups.
Deprotection of Boc Groups
Both the Boc-aminooxy and the Boc-amine groups are labile under acidic conditions.[9][10] This allows for their selective or simultaneous removal to unveil the reactive aminooxy and amine functionalities.
The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine or aminooxy group.[10][11][12][13]
Caption: Acid-catalyzed deprotection of a Boc group.
Reactivity of Functional Groups
-
Aminooxy Group: Once deprotected, the aminooxy group (-ONH₂) can readily react with aldehydes and ketones to form stable oxime linkages.[10]
-
Amine Group: The primary amine (-NH₂), after deprotection, is nucleophilic and can participate in a variety of coupling reactions, such as amidation with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
Experimental Protocols
The following protocols are provided as a guide for the analysis and handling of this compound and similar PEGylated compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are recommended for accurate purity analysis.[14]
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and column oven.
-
ELSD or CAD detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Caption: General workflow for HPLC purity analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of PEG derivatives.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For PEG compounds, DMSO-d₆ can be particularly useful for resolving hydroxyl proton signals if partial deprotection is suspected.[15][16]
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The characteristic signals for the PEG backbone are typically observed as a broad multiplet around 3.6 ppm.
-
The protons of the Boc groups will appear as singlets in the upfield region (around 1.4 ppm).
-
Integration of the signals corresponding to the PEG backbone and the Boc groups can be used to confirm the structure and assess the degree of functionalization. It is important to correctly assign peaks, as ¹³C satellite peaks from the PEG backbone can sometimes be mistaken for impurity or end-group signals in large PEG molecules.[17]
Boc Deprotection Protocol
This protocol describes a general procedure for the acid-catalyzed removal of Boc protecting groups.
Reagents and Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[10]
-
Cool the solution to 0°C in an ice bath.[10]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected product can often be used directly as its TFA salt. If the free amine/aminooxy is required, the residue can be neutralized with a suitable base.[10]
Caption: Experimental workflow for Boc deprotection.
Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of PROTAC linkers and other compounds with limited aqueous solubility.
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
High-purity dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO.
-
Add a small volume of each DMSO solution to the wells of a 96-well plate containing PBS, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the light scattering (nephelometric turbidity units, NTU) of each well.
Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Conclusion
This compound is a well-defined, heterobifunctional linker with valuable applications in bioconjugation and drug discovery. Its hydrophilic PEG spacer and orthogonally protected termini provide a versatile platform for the synthesis of complex biomolecules. The information and protocols provided in this guide are intended to support researchers in the effective use and characterization of this important chemical entity.
References
- 2. amsbio.com [amsbio.com]
- 3. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 4. biochempeg.com [biochempeg.com]
- 5. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 6. t-Boc-Aminooxy-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the t-Boc Protecting Group in PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone in the sophisticated field of bioconjugation, particularly in its application with polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature, coupled with stability under a wide range of other chemical conditions, provides an indispensable tool for the controlled, sequential synthesis of complex biomolecules. This technical guide delineates the pivotal role of the t-Boc group in PEG linkers, offering a comprehensive overview of its chemical principles, applications in advanced drug development such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its successful implementation.
Core Principles of t-Boc Protection in PEG Linkers
The primary function of the t-Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker.[1] This protection is critical for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The robustness of the t-Boc group in basic and nucleophilic environments makes it compatible with numerous synthetic steps.[1][2] Its defining characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1]
Heterobifunctional PEG linkers, featuring a t-Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide (B117702), alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This design enables a controlled, stepwise assembly of intricate molecular architectures, thereby preventing undesirable side reactions.[1] The PEG spacer itself enhances the solubility and circulation time of bioconjugates, making them more effective therapeutic agents.[3]
Quantitative Data Summary
The efficiency of t-Boc protection and deprotection is paramount for the overall yield and purity of the final bioconjugate. The following tables provide a summary of key quantitative data for these processes.
Table 1: Representative Reaction Conditions for t-Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 |
| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection [1]
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common and efficient method. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp | A stronger acid system. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of t-Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker[5]
Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM or THF.
-
Add DIPEA or TEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.
Protocol 2: Boc Deprotection of a PEG Linker[5]
Objective: To remove the t-Boc protecting group from a PEG linker to yield a free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 3: Conjugation of a t-Boc-PEG-Maleimide to a Thiol-Containing Protein[2]
Objective: To conjugate a t-Boc protected PEG-maleimide linker to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine)
-
t-Boc-PEG-Maleimide linker
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with 1-2 mM EDTA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
(Optional) Cysteine or β-mercaptoethanol for quenching
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's thiols are in disulfide bonds, they must first be reduced and the reducing agent completely removed.
-
Linker Preparation: Dissolve the t-Boc-PEG-Maleimide linker in DMSO or DMF immediately prior to use.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the t-Boc protection of an amino-PEG linker.
Caption: Experimental workflow for the t-Boc deprotection of a PEG linker using TFA.
Caption: Logical relationship in the stepwise synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
The t-Boc protecting group is a vital component in the synthetic chemist's toolkit for bioconjugation. Its use in conjunction with PEG linkers allows for the precise and controlled assembly of complex biomolecules with enhanced therapeutic properties. The strategic application of t-Boc protection and deprotection, guided by the principles and protocols outlined in this guide, is essential for the successful development of next-generation biotherapeutics. The orthogonality of the t-Boc group, particularly in relation to base-labile protecting groups like Fmoc, provides the flexibility required for intricate synthetic pathways.[4] A thorough understanding of the reaction kinetics and potential side reactions is critical for optimizing yields and ensuring the purity of the final bioconjugate.
References
Mechanism of action for t-Boc-Aminooxy-PEG12-Boc in PROTAC formation.
An In-depth Technical Guide on the Mechanism and Application of t-Boc-Aminooxy-PEG12-Boc in PROTAC Formation
Introduction: The Pivotal Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of PROTAC design.[1][7] Their inherent hydrophilicity enhances the solubility of often large and lipophilic PROTAC molecules, which is crucial for improving bioavailability.[2][] The this compound linker is a specialized, bifunctional PEG-based tool designed for the modular and efficient synthesis of PROTACs. This guide details its mechanism of action, application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.
Core Mechanism of this compound in PROTAC Synthesis
The this compound linker is a versatile building block for PROTAC synthesis. Its structure features a 12-unit PEG chain that provides optimal length and flexibility for inducing the formation of a stable ternary complex.[7][8] The linker's utility stems from its two distinct functional ends:
-
A Boc-Protected Aminooxy Group (-ONH-Boc) : The tert-butyloxycarbonyl (Boc) is a protecting group that masks the reactive aminooxy moiety. This group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA).[9][10] The deprotected aminooxy group (-ONH2) then readily and chemoselectively reacts with an aldehyde or ketone on a target molecule to form a highly stable oxime bond.[11] This reaction is a cornerstone of "click chemistry" and "split PROTAC" assembly strategies.[11][12]
-
A Second Boc-Protected Functional Group : The full name this compound implies a second Boc-protected group, likely an amine, at the other end of the PEG chain. This bifunctional nature allows for a controlled, sequential conjugation of the POI-binding ligand and the E3 ligase-recruiting ligand.[10]
The general synthesis strategy involves first coupling one of the binding ligands to one end of the deprotected linker, followed by deprotection and coupling of the second ligand to the other end. The aminooxy-carbonyl reaction to form an oxime is particularly advantageous due to its high specificity and the stability of the resulting linkage.
Quantitative Data Analysis
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[2] The length and composition of the PEG linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[7][8] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unproductive ternary complex.[][8]
The following table summarizes representative data from literature, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting the bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | Dmax (%) |
| PROTAC 1 | Pomalidomide | PEG3 | 13 | 50 | >90 |
| PROTAC 2 | Pomalidomide | PEG4 | 16 | 25 | >95 |
| PROTAC 3 | Pomalidomide | PEG6 | 22 | 15 | >98 |
| PROTAC 4 | VHL Ligand | PEG2 | 10 | 120 | ~85 |
| PROTAC 5 | VHL Ligand | PEG4 | 16 | 40 | >95 |
Note: This table is a compilation of representative data to illustrate the concept and does not correspond to a single study. Actual values are highly dependent on the specific ligands, cell line, and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using an aminooxy-PEG linker.
Protocol 1: Amide Coupling of First Ligand
This protocol describes the formation of an amide bond between a carboxylic acid-containing ligand (e.g., an E3 ligase ligand) and the deprotected amine of the linker.
-
Activation: Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes.[9]
-
Coupling: Add a solution of the Boc-deprotected amino-PEG12-aminooxy-Boc linker (1.0 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to obtain the amide-coupled intermediate.[9]
Protocol 2: Boc Deprotection of the Aminooxy Group
This protocol removes the Boc protecting group to generate the free aminooxy functionality required for oxime ligation.
-
Dissolution: Dissolve the Boc-protected intermediate from Protocol 1 in dichloromethane (B109758) (DCM).
-
Deprotection: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting salt can often be used directly in the next step.
Protocol 3: Oxime Ligation to Second Ligand
This protocol describes the formation of a stable oxime bond between the deprotected aminooxy-linker conjugate and a ketone or aldehyde-functionalized ligand (e.g., a POI binder).
-
Reaction Setup: Dissolve the deprotected aminooxy-linker intermediate from Protocol 2 (1.0 eq) and the ketone/aldehyde-functionalized ligand (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or a buffered organic mixture).[9][11]
-
Ligation: Stir the reaction at room temperature for 2-16 hours. The reaction can be accelerated by the addition of a catalyst like aniline. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product using reverse-phase HPLC.
Protocol 4: Western Blot for Protein Degradation Analysis
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing Pathways and Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). They induce the formation of a ternary complex, bringing the POI into proximity with an E3 ligase. This leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Understanding the function of the aminooxy group in selective protein labeling.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the ability to selectively modify proteins is paramount. This guide delves into the core of a powerful bioconjugation technique: the use of the aminooxy group for selective protein labeling. This method, centered around the formation of a stable oxime bond, offers a robust and versatile tool for a myriad of applications, from fundamental biological studies to the construction of sophisticated therapeutic agents like antibody-drug conjugates (ADCs).
The Chemistry of Selectivity: Oxime Ligation
At the heart of this technology lies the oxime ligation , a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone).[1][2] This reaction is classified as bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with or being interfered by the vast array of other functional groups present in proteins and other biomolecules.[3][4]
The primary product of this ligation is a stable oxime bond.[5][6] The reaction is typically carried out in aqueous media under mild pH conditions, generally between pH 4 and 7.[1][4] The efficiency and rate of oxime ligation can be significantly enhanced by the use of catalysts, with aniline (B41778) and its derivatives being the most common.[1][2][7]
dot
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
What is the significance of the PEG12 spacer length in drug delivery systems?
An In-Depth Technical Guide on the Significance of the PEG12 Spacer in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery, the covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, has become a cornerstone technology for improving the therapeutic profile of molecules ranging from small drugs to large biologics.[1][2] This process enhances solubility, stability, and circulation half-life while reducing immunogenicity.[3] A critical, yet often nuanced, component of this strategy is the linker or spacer that connects the PEG moiety to the drug or carrier. The length and nature of this spacer can profoundly influence the physicochemical and biological properties of the final conjugate.
This technical guide focuses on the significance of a specific, monodisperse PEG spacer: PEG12, which consists of 12 repeating ethylene (B1197577) glycol units. We will explore how its defined length impacts drug delivery systems, with a particular emphasis on pharmacokinetics, targeting efficiency, and overall therapeutic efficacy. This document will provide a comparative analysis, supported by quantitative data and detailed experimental protocols, to serve as a resource for the rational design of next-generation drug delivery systems.
Core Principles of PEG Spacers in Drug Delivery
The inclusion of a PEG spacer between a therapeutic payload and its carrier or targeting ligand serves several primary purposes that collectively enhance the drug's performance.
-
Enhanced Pharmacokinetics and Bioavailability : PEG chains increase the hydrodynamic volume of the conjugated molecule.[4] This increased size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream and providing a greater opportunity to reach the target site.[5][6][7] The hydrophilic nature of PEG also improves the solubility of hydrophobic drugs, which is crucial for their administration and bioavailability.[8]
-
Improved Stability and Reduced Aggregation : Many potent drug payloads are hydrophobic and prone to aggregation, which can lead to rapid clearance and reduced efficacy.[3][4] A hydrophilic PEG spacer, such as PEG12, effectively shields the hydrophobic drug, improving the conjugate's overall solubility and preventing the formation of aggregates.[3][8] This allows for higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without compromising stability.[9]
-
Modulation of Immunogenicity : By forming a hydration shell around the drug conjugate, PEG spacers can mask potential epitopes on the payload or carrier, reducing the likelihood of recognition by the immune system and subsequent immune responses.[3]
-
Steric Hindrance and Targeting : The length of the PEG spacer is a critical determinant of targeting efficiency. An optimal spacer length provides the necessary flexibility and distance to overcome steric hindrance, allowing a targeting ligand to effectively bind to its receptor on the cell surface.[10][11] However, an excessively long or dense PEG layer can have the opposite effect, creating a "PEG shroud" that inadvertently masks the targeting moiety, hindering its interaction with the target.[5][11] Therefore, the choice of spacer length represents a crucial optimization step.
The Specific Role of the PEG12 Spacer
The PEG12 spacer offers a unique combination of properties that make it a valuable tool in drug delivery design.
-
Monodispersity : Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, PEG12 is a discrete molecule with a precisely defined length and molecular weight. This monodispersity is critical for the manufacturing of homogenous drug conjugates, ensuring batch-to-batch consistency and a well-defined pharmacological profile.[3]
-
Balanced Properties : The length of a PEG12 spacer (approximately 5.6 nm or 55.9 Å) often provides an optimal balance.[8][12] It is long enough to significantly enhance solubility and provide sufficient distance to mitigate steric hindrance for many applications, yet it is not so long as to introduce excessive flexibility or the "PEG shroud" effect that can impede receptor binding.[12]
-
Applications in Advanced Therapeutics :
-
Antibody-Drug Conjugates (ADCs) : In ADCs, PEG12 linkers are used to connect cytotoxic payloads to monoclonal antibodies. They improve the solubility and stability of the ADC, particularly with hydrophobic drugs, enabling higher and more effective drug loading.[8] Studies have shown that ADCs incorporating 12-unit PEG chains exhibit excellent physical and chemical stability.[8]
-
PROTACs : In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is critical for inducing the formation of a productive ternary complex. The length and flexibility of the PEG12 spacer are often ideal for this purpose, facilitating the necessary protein-protein interaction that leads to target degradation.[8]
-
Data Presentation: Impact of PEG Spacer Length
The optimal PEG spacer length is highly dependent on the specific drug, carrier, and target. The following tables summarize quantitative data from various studies, illustrating the impact of spacer length on key performance parameters.
Table 1: Effect of PEG Spacer Length on Cellular Uptake and Association
| Drug Delivery System | Cell Line | PEG MW (kDa) | Observation | Reference(s) |
| Antibody-functionalized Nanocarriers | DC2.4 (Dendritic Cells) | 0.65 | Highest targeting efficiency | [13][14][15] |
| Antibody-functionalized Nanocarriers | Primary BMDCs & cDC1 | 5.0 | Highest specific accumulation | [13][14][15] |
| Folate-modified Liposomes | KB (Oral Carcinoma) | 2.0, 3.4, 5.0 | No significant difference in vitro | [16] |
| Gold Nanoparticles | HeLa, MDA-MB-231, MCF-7 | 2.0 vs 5.0 | Shorter PEG (2.0 kDa) resulted in higher uptake | [17] |
| Chitosan (B1678972) Nanoparticles | RAW 264.7 (Macrophages) | 0.75, 2.0, 5.0 | Uptake decreased as PEG MW increased | [6] |
Table 2: Effect of PEG Spacer Length on Pharmacokinetics (PK) and Tumor Accumulation
| Drug Delivery System | Animal Model | PEG MW (kDa) | PK Parameter | Observation | Reference(s) |
| Folate-modified Liposomes (Doxorubicin) | KB tumor-bearing mice | 2.0, 5.0, 10.0 | Tumor Accumulation | Accumulation increased with longer PEG linkers (10.0 kDa was best) | [18] |
| Chitosan Nanoparticles (Methotrexate) | Rats | 0.75, 2.0, 5.0 | AUC0–72h | AUC showed a linear positive correlation with PEG MW | [6][7] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the comparative evaluation of different PEG spacer lengths.
Protocol 1: Synthesis and Conjugation of a PEGylated Antibody-Drug Conjugate (ADC)
Objective : To conjugate a drug-linker construct containing a PEG12 spacer to a monoclonal antibody.
Materials :
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-linker construct: e.g., Maleimide-PEG12-Val-Cit-PABC-MMAE.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent: N-acetylcysteine.
-
Purification: Size-exclusion chromatography (SEC) column.
Methodology :
-
Antibody Reduction : Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free thiol groups.
-
Drug-Linker Conjugation : Dissolve the Maleimide-PEG12-drug linker in DMSO. Add the dissolved linker to the reduced mAb solution at a specific molar ratio (e.g., 8:1 linker-to-mAb) to target a final DAR of 4.
-
Incubation : Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.
-
Quenching : Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
Purification : Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS as the mobile phase.
-
Characterization : Characterize the final ADC for concentration (UV-Vis at 280 nm), DAR (Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), aggregation (SEC), and purity (SDS-PAGE).
Protocol 2: Comparative In Vitro Cellular Uptake Assay
Objective : To compare the cellular uptake of nanoparticles functionalized with targeting ligands attached via different PEG spacer lengths (e.g., PEG4, PEG12, PEG24).
Materials :
-
Target cancer cell line (e.g., MCF-7) and appropriate culture medium.
-
Fluorescently-labeled nanoparticles (NPs) conjugated with a targeting ligand (e.g., an antibody fragment) via PEG4, PEG12, and PEG24 linkers.
-
Control non-targeted NPs (without ligand).
-
Flow cytometer.
-
Confocal microscope.
Methodology :
-
Cell Seeding : Seed cells in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
NP Incubation : Prepare serial dilutions of the different fluorescently-labeled NP formulations in serum-free media. Replace the culture medium in each well with the NP-containing medium.
-
Incubation : Incubate the cells with the NPs for a defined period (e.g., 4 hours) at 37°C and 5% CO2.
-
Washing : After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized NPs.
-
Flow Cytometry Analysis :
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (PBS with 1% FBS).
-
Analyze the cell-associated fluorescence using a flow cytometer. Record the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each condition.
-
-
Confocal Microscopy (Qualitative Analysis) :
-
Seed cells on glass coverslips in a 24-well plate.
-
Perform the NP incubation and washing steps as above.
-
Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei (e.g., with DAPI), and mount the coverslips on slides.
-
Visualize the intracellular localization of the NPs using a confocal microscope.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts in the selection and evaluation of PEG spacers.
Caption: Mechanism of action for an ADC utilizing a PEG12 spacer.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labinsights.nl [labinsights.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. dovepress.com [dovepress.com]
Solubility profile of t-Boc-Aminooxy-PEG12-Boc in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its solubility in various aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and visualizes key experimental workflows.
Introduction to this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker that plays a pivotal role in the precise construction of complex biomolecules. It features two key functionalities: a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and another Boc-protected amine at the other, separated by a hydrophilic 12-unit PEG spacer. The Boc groups provide stable protection to the reactive amino functionalities, which can be selectively removed under mild acidic conditions.[1][2] This allows for a controlled, stepwise conjugation to other molecules. The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugates.[3][4]
Data Presentation: Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the qualitative solubility can be inferred from structurally similar compounds and the general properties of PEGylated molecules. The presence of the PEG12 chain significantly enhances its solubility in a range of solvents.
Qualitative Solubility of Structurally Related t-Boc-Aminooxy-PEG12 Compounds
| Solvent/Solution | Qualitative Solubility | Reference |
| Water | Soluble | [4][5] |
| Dichloromethane (DCM) | Soluble | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
Quantitative Solubility of a Structurally Similar Compound
A structurally related compound, Boc-NH-PEG12-NH2, has a reported solubility in DMSO of ≥ 100 mg/mL (145.17 mM).[7] While this is not the exact molecule, it provides a strong indication of the high solubility of Boc-protected PEG12 linkers in polar aprotic solvents.
Experimental Protocols
Accurate determination of solubility is crucial for the successful application of this compound in experimental settings. The following are detailed methodologies for determining both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Objective: To determine the quantitative equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS buffer, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility of the compound.
-
Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of the solubility of a compound when it is introduced from a concentrated organic stock solution into an aqueous buffer.
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer, providing a measure of its kinetic solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of nephelometry (light scattering)
Methodology:
-
Preparation of Dilution Series: Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to another 96-well plate containing the aqueous buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the baseline.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.
Caption: General bioconjugation strategy using this compound.
Caption: Experimental workflow for equilibrium solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 4. t-Boc-Aminooxy-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 6. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Key Structural Features of t-Boc-Aminooxy-PEG12-Boc for Molecular Modeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core structural features of t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional linker crucial for bioconjugation and drug delivery systems. This document details the key molecular parameters essential for accurate molecular modeling and simulation, alongside experimental protocols for their validation.
Molecular Structure and Key Functional Groups
This compound is comprised of three key moieties: a tert-butyloxycarbonyl (t-Boc) protecting group, a flexible polyethylene (B3416737) glycol (PEG) spacer of twelve ethylene (B1197577) glycol units, and a terminal aminooxy group, which is also protected by a t-Boc group. This structure provides a versatile platform for conjugating molecules, where the hydrophilic PEG spacer enhances solubility and the protected termini allow for controlled, sequential reactions.
The structural integrity and conformational flexibility of this linker are paramount to its function in connecting biomolecules or delivering therapeutic agents. Accurate molecular modeling of this compound and its conjugates is therefore critical for predicting their behavior in biological systems.
Quantitative Structural Data for Molecular Modeling
Accurate molecular modeling requires precise parameters for bond lengths, bond angles, and dihedral angles. The following tables summarize the key structural parameters for the constituent parts of this compound, derived from computational chemistry studies and X-ray crystallography data of analogous structures. These parameters serve as a foundational dataset for force field parameterization in molecular mechanics simulations.
The t-Boc-Aminooxy Moiety
The t-Boc protecting group imparts stability and allows for selective deprotection under acidic conditions. The geometry of the carbamate (B1207046) and the aminooxy linkage are critical for understanding its reactivity and steric hindrance.
| Bond | Typical Bond Length (Å) | Reference Source |
| C=O (carbamate) | 1.23 | Computational |
| C-N (carbamate) | 1.35 | Crystallography |
| N-O (aminooxy) | 1.44 | Computational |
| O-C (ether linkage) | 1.43 | Crystallography |
| C-C (tert-butyl) | 1.53 | Crystallography |
| C-H (tert-butyl) | 1.09 | Computational |
| Angle | Typical Bond Angle (°) | Reference Source |
| O=C-N (carbamate) | 125.0 | Crystallography |
| C-N-O (aminooxy) | 110.0 | Computational |
| N-O-C (ether linkage) | 109.5 | Computational |
| C-C-C (tert-butyl) | 109.5 | Crystallography |
| Dihedral Angle | Potential Energy Barrier (kcal/mol) & Stable Conformations | Reference Source |
| C-O-N-C | Rotational barrier with multiple minima, influenced by adjacent groups. | Computational |
| O=C-N-O | Preference for a planar or near-planar conformation due to resonance. | Crystallography |
The Polyethylene Glycol (PEG12) Spacer
The PEG12 spacer is a flexible chain of twelve ethylene glycol units, contributing to the hydrophilicity and pharmacokinetic properties of the conjugate. Its conformational freedom is a key aspect to model accurately.
| Bond | Typical Bond Length (Å) | Force Field |
| C-C (ethylene glycol) | 1.52 | CHARMM, AMBER |
| C-O (ethylene glycol) | 1.43 | CHARMM, AMBER |
| C-H (ethylene glycol) | 1.09 | CHARMM, AMBER |
| Angle | Typical Bond Angle (°) | Force Field |
| C-O-C (ether) | 111.8 | CHARMM, AMBER |
| O-C-C (ethylene glycol) | 109.5 | CHARMM, AMBER |
| Dihedral Angle | Torsional Parameters (Force Field Dependent) | Force Field |
| C-O-C-C | Characterized by a multi-term Fourier series to represent the potential energy surface. | CHARMM, AMBER |
| O-C-C-O | Key for determining the overall chain conformation, with gauche and anti conformations being energetically favorable. | CHARMM, AMBER |
Experimental Protocols for Structural Characterization
The computational models and parameters should be validated and refined using experimental data. The following are key experimental protocols for characterizing the structural features of this compound and similar PEGylated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the solution-state conformation and dynamics of flexible molecules like PEG linkers.
Objective: To determine the conformation of the PEG12 chain and to confirm the integrity of the t-Boc and aminooxy groups.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected chemical groups and to check for impurities.
-
The chemical shifts of the ethylene glycol protons can provide information about the local chemical environment.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, confirming the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help to piece together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial constraints for determining the three-dimensional structure and conformational preferences of the PEG chain in solution.
-
X-ray Crystallography
For obtaining high-resolution solid-state structural data, X-ray crystallography is the gold standard, although obtaining suitable crystals of flexible molecules can be challenging.
Objective: To determine the precise bond lengths, bond angles, and dihedral angles of this compound in the solid state.
Methodology:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, high-resolution structure.
Logic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the molecular modeling and characterization of this compound.
An In-depth Technical Guide to the Synthesis and Purification of t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust strategy for the synthesis and purification of t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The strategic placement of a t-Boc-protected aminooxy group and a t-Boc-protected amine at the termini of a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer allows for controlled, sequential conjugation strategies. This guide details a reliable synthetic pathway, rigorous purification protocols, and the associated analytical characterization.
Synthesis and Purification Workflow
The synthetic strategy commences with the commercially available t-Boc-Aminooxy-PEG12-alcohol. The terminal hydroxyl group is first activated, typically through conversion to a tosylate, to facilitate nucleophilic substitution. The tosylated intermediate is then converted to an azide (B81097), which subsequently undergoes reduction to the corresponding primary amine. The final step involves the protection of this newly formed amine with a second t-Boc group to yield the target compound. Each synthetic step is followed by a suitable purification procedure to ensure the high purity of the intermediates and the final product.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. The yields and purities are representative of typical outcomes for these reactions.
| Step | Compound Name | Starting Material | Product Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |
| 1 | t-Boc-Aminooxy-PEG12-OTs | t-Boc-Aminooxy-PEG12-OH | 810.01 | 90-95 | >95 |
| 2 | t-Boc-Aminooxy-PEG12-N3 | t-Boc-Aminooxy-PEG12-OTs | 680.84 | 85-90 | >95 |
| 3 | t-Boc-Aminooxy-PEG12-NH2 | t-Boc-Aminooxy-PEG12-N3 | 654.84 | 80-85 | >95 |
| 4 | t-Boc-Aminooxy-PEG12-NHBoc | t-Boc-Aminooxy-PEG12-NH2 | 754.94 | 85-90 | >98 |
Detailed Experimental Protocols
Step 1: Synthesis of t-Boc-Aminooxy-PEG12-OTs
This protocol details the activation of the terminal hydroxyl group of t-Boc-Aminooxy-PEG12-alcohol by conversion to a tosylate.
Materials:
-
t-Boc-Aminooxy-PEG12-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG12-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford t-Boc-Aminooxy-PEG12-OTs as a colorless oil.
Step 2: Synthesis of t-Boc-Aminooxy-PEG12-N3
This protocol describes the nucleophilic substitution of the tosylate group with an azide.
Materials:
-
t-Boc-Aminooxy-PEG12-OTs
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG12-OTs (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with deionized water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude t-Boc-Aminooxy-PEG12-N3 is typically of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of t-Boc-Aminooxy-PEG12-NH2
This protocol details the Staudinger reduction of the azide to a primary amine.
Materials:
-
t-Boc-Aminooxy-PEG12-N3
-
Triphenylphosphine (B44618) (PPh3)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG12-N3 (1 equivalent) in THF.
-
Add triphenylphosphine (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Add deionized water to the reaction mixture and stir at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol (B129727) in DCM containing a small percentage of triethylamine to prevent protonation of the amine on the silica. This will yield t-Boc-Aminooxy-PEG12-NH2.
Step 4: Synthesis of t-Boc-Aminooxy-PEG12-NHBoc
This protocol describes the protection of the terminal primary amine with a t-Boc group.
Materials:
-
t-Boc-Aminooxy-PEG12-NH2
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG12-NH2 (1 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product is then purified by preparative reversed-phase HPLC to yield the final t-Boc-Aminooxy-PEG12-NHBoc of high purity.
Purification Strategies
The purification of PEGylated compounds requires careful consideration of the properties of the intermediates and the final product.
-
Column Chromatography on Silica Gel: This is a standard and effective method for the purification of the tosylated, azido, and amino intermediates. The polarity of the eluent can be adjusted to achieve good separation from starting materials and byproducts. For the amino intermediate, the addition of a small amount of a basic modifier like triethylamine to the eluent is recommended to minimize tailing and improve recovery.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final product, which is often an amorphous solid or a viscous oil, preparative RP-HPLC is the method of choice to achieve the highest purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed. The collected fractions containing the pure product are then lyophilized to remove the solvent and TFA.
Figure 2: A generalized workflow for the purification of PEGylated compounds.
This comprehensive guide provides a detailed framework for the successful synthesis and purification of this compound, a key building block for the development of innovative bioconjugate therapeutics. The described protocols and purification strategies are robust and can be adapted for related PEG linkers. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Navigating the Stability of t-Boc-Aminooxy-PEG12-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional linker critical in bioconjugation and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information to ensure the integrity and optimal performance of this reagent in experimental workflows.
Introduction to this compound
This compound is a versatile molecule composed of three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a second t-Boc protecting group at the other terminus. The t-Boc groups provide robust protection of the reactive aminooxy functionalities, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation reactions.[1][2] The aminooxy group is a powerful tool for bioconjugation, readily reacting with aldehydes and ketones to form stable oxime linkages.[3][4] The hydrophilic PEG12 spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.[5]
Chemical Stability Profile
The overall stability of this compound is dictated by the individual stabilities of its constituent parts: the acid-labile t-Boc protecting groups, the reactive aminooxy group, and the polyethylene glycol backbone.
The t-Boc Protecting Group
The tert-butyloxycarbonyl (t-Boc) group is a widely used protecting group for amines and, in this case, the aminooxy group, due to its well-defined stability profile. It is notably stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] However, the t-Boc group is designed for its lability under acidic conditions.[1] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (B109758) (DCM).[2][6] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.[1][7]
The Aminooxy Group
The aminooxy group (-O-NH2) is a potent nucleophile that is key to the functionality of this linker.[8] Its primary reactivity is towards aldehydes and ketones, with which it forms a stable oxime bond.[3][9] This reaction is chemoselective and can be performed under mild, often slightly acidic to neutral pH conditions (typically pH 4.5-7), which is advantageous for reactions involving sensitive biomolecules.[4] The aminooxy group itself is generally stable under the conditions used for storage, but its reactive nature necessitates protection (in this case, by the t-Boc group) to prevent unwanted side reactions during synthesis or the handling of complex molecules.[2]
The Polyethylene Glycol (PEG) Backbone
The PEG backbone is generally considered stable and biocompatible.[10] However, it is susceptible to oxidative degradation, a process that can be accelerated by exposure to heat, light, and the presence of transition metals.[11][12] This degradation can lead to chain scission and the formation of impurities such as aldehydes and carboxylates, which may alter the pH and conductivity of solutions containing the PEG linker.[11][12] Studies have shown that PEG solutions are most stable when stored frozen and protected from light.[11][12]
Recommended Storage Conditions
To ensure the long-term stability and performance of this compound, proper storage is critical. The following conditions are recommended based on information from various suppliers and the inherent properties of the molecule.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[13] | Minimizes the potential for oxidative degradation of the PEG chain and any slow hydrolysis. |
| Light | Store in the dark. | Protects the PEG backbone from light-induced degradation.[11][12] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation of the PEG chain.[11][12] |
| Moisture | Keep in a desiccated environment. | Prevents potential hydrolysis, particularly if acidic or basic contaminants are present. |
Experimental Protocols: A Hypothetical Approach to Stability Assessment
Monitoring t-Boc Group Integrity
The integrity of the t-Boc protecting groups can be monitored over time under various stress conditions (e.g., different temperatures, pH values, and light exposure) using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the intact this compound from any deprotected species. The appearance of peaks corresponding to the mono- or di-deprotected forms would indicate degradation.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of any degradation products by their mass-to-charge ratio.
Assessing PEG Backbone Degradation
The stability of the PEG12 spacer can be evaluated by monitoring changes in the physical properties of a solution of the compound over time, particularly under conditions that promote oxidation.
-
pH and Conductivity Measurements: As PEG degrades, acidic byproducts can form, leading to a decrease in pH and an increase in the conductivity of the solution.[11][12] Regular monitoring of these parameters can serve as an indicator of degradation.
-
Size Exclusion Chromatography (SEC): SEC can be used to detect changes in the molecular weight distribution of the PEG linker, which could result from chain scission.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationships of this compound components and stability factors.
Caption: Hypothetical experimental workflow for stability assessment.
Conclusion
This compound is a robust and versatile linker when handled and stored correctly. Its stability is well-understood based on the chemistry of its constituent functional groups. The primary vulnerabilities are the acid-lability of the t-Boc groups and the potential for oxidative degradation of the PEG spacer. By adhering to the recommended storage conditions of -20°C in a dark, dry, and inert environment, researchers can ensure the long-term integrity and reactivity of this valuable reagent, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. quora.com [quora.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. mybiosource.com [mybiosource.com]
Technical Guide: Spectroscopic Analysis of t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and established principles for similar polyethylene (B3416737) glycol (PEG) derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided.
Molecular and Spectroscopic Overview
This compound is characterized by a 12-unit polyethylene glycol spacer, providing hydrophilicity and flexibility. One terminus features a tert-butoxycarbonyl (t-Boc) protected aminooxy group, while the other is also a Boc-protected group.
Molecular Formula: C₃₆H₇₁NO₁₇[]
Molecular Weight: 789.95 g/mol []
The following sections detail the predicted spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of its constituent functional groups and the known spectral characteristics of similar PEGylated molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| t-Boc (-C(CH₃)₃) | ~1.45 | s | 18H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | s (br) | ~44H |
| -CH₂-O-N- | ~4.15 | t | 2H |
| -NH- | ~7.5 (br) | s | 1H |
| Terminal -PEG-CH₂- | ~3.75 | m | 4H |
Note: Chemical shifts are referenced to the residual solvent peak. The broad singlet of the PEG backbone is a characteristic feature of PEG polymers.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ) ppm |
| t-Boc (-C (CH₃)₃) | ~81.5 |
| t-Boc (-C(CH₃ )₃) | ~28.3 |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~70.5 |
| -CH₂ -O-N- | ~76.0 |
| Terminal -PEG-CH₂ - | ~69.0, ~71.0 |
| t-Boc (C =O) | ~156.0 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₆H₇₁NO₁₇ |
| Molecular Weight | 789.95 |
| Expected Ion Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Predicted m/z for [M+H]⁺ | 790.95 |
| Predicted m/z for [M+Na]⁺ | 812.93 |
| Predicted m/z for [M+K]⁺ | 828.90 |
Note: The observation of sodium and potassium adducts is common for PEGylated molecules in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Specific instrument parameters may require optimization.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the sample's solubility.[2]
-
Gently vortex the tube to ensure complete dissolution of the sample.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to a frequency of 400 MHz or higher for better resolution.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a chemical shift range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a chemical shift range of 0-200 ppm.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software.
-
Apply Fourier transformation and phase correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
3.2 Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.
-
-
MS Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 200-1200).
-
Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for PEG compounds.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and other common adducts such as [M+Na]⁺ and [M+K]⁺.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing t-Boc-Aminooxy-PEG12-Boc as a versatile, bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker enables a modular and efficient approach to PROTAC assembly. The this compound linker incorporates a long polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][2][3] The strategic use of this linker allows for the systematic variation of linker length and composition, a critical parameter in optimizing the efficacy of a PROTAC.
Principle of PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound involves a two-step sequential conjugation strategy. This modular approach allows for the separate preparation of the target protein ligand (warhead) and the E3 ligase ligand, which are then conjugated through the linker.[4] The two Boc-protecting groups on the linker allow for selective deprotection and subsequent conjugation at each end.
Typically, one Boc group is removed to reveal a primary amine, which can then be coupled to a carboxylic acid on either the warhead or the E3 ligase ligand via amide bond formation. Following this first coupling, the second Boc group on the other end of the linker is removed to expose the aminooxy group. This aminooxy group can then be reacted with an aldehyde or ketone functionality on the other binding moiety to form a stable oxime ether bond.[4][5] This sequential approach provides a high degree of flexibility in PROTAC design and allows for the convergent synthesis of the final molecule.
Data Presentation
The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] The following tables provide a template for presenting such data for a hypothetical PROTAC.
Table 1: Degradation Activity of a Hypothetical PROTAC
| Cell Line | Cancer Type | Target Protein Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Cell Line A | e.g., Breast Cancer | Overexpressed | Value | Value | 24 |
| Cell Line B | e.g., Prostate Cancer | Wild-Type | Value | Value | 24 |
| Cell Line C | e.g., Lung Cancer | Mutant | Value | Value | 24 |
Table 2: Cellular Activity of a Hypothetical PROTAC
| Cell Line | Assay | IC50 (nM) |
| Cell Line A | Cell Viability | Value |
| Cell Line B | Cell Viability | Value |
| Cell Line C | Cell Viability | Value |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.
Protocol 1: Synthesis of PROTACs using this compound
This protocol describes a two-part synthesis. First, one of the Boc groups of the linker is removed and the resulting amine is coupled to one of the binding moieties (warhead or E3 ligase ligand) via an amide bond. Second, the remaining Boc group is removed, and the resulting aminooxy group is reacted with an aldehyde or ketone on the other binding moiety.
Part A: Amide Coupling of the First Binding Moiety
Reagents and Materials:
-
This compound
-
Binding Moiety 1 (with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Selective Boc Deprotection:
-
Dissolve this compound in a minimal amount of DCM.
-
Add TFA dropwise (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine can be used directly or after purification.
-
-
Amide Coupling:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-containing binding moiety (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]
-
Add a solution of the deprotected amino-PEG12-O-(Boc)amine linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Part B: Oxime Ligation of the Second Binding Moiety
Reagents and Materials:
-
Boc-protected intermediate from Part A
-
Binding Moiety 2 (with an aldehyde or ketone)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Methanol (B129727) or Ethanol
-
Acetic Acid (catalytic amount)
Procedure:
-
Final Boc Deprotection:
-
Dissolve the Boc-protected intermediate from Part A in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours until deprotection is complete as monitored by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Oxime Ligation:
-
Dissolve the resulting aminooxy-functionalized intermediate and the aldehyde/ketone-containing binding moiety in anhydrous methanol or ethanol.
-
Add a catalytic amount of acetic acid.[6]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.[5]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
Reagents and Materials:
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading for the western blot.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the target protein band intensity to the loading control.
-
Visualizations
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology.
References
Step-by-step guide for antibody-drug conjugate (ADC) development with t-Boc-Aminooxy-PEG12-Boc.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the bifunctional linker, t-Boc-Aminooxy-PEG12-Boc. These protocols are intended for researchers, scientists, and drug development professionals in the field of bioconjugation and targeted therapeutics.
Introduction to Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2] An ADC is comprised of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a cytotoxic payload, and a chemical linker that attaches the payload to the antibody.[1][3] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its efficacy at the tumor site.[3]
The development of a successful ADC is a complex process that requires careful optimization of each component and the conjugation strategy.[4] Key considerations include the choice of the target antigen, the antibody, the cytotoxic payload, the linker, and the drug-to-antibody ratio (DAR).[4]
The Role of this compound Linker
The linker plays a critical role in the stability and efficacy of an ADC. It must be stable enough to remain intact while the ADC is in circulation but allow for the efficient release of the payload once the ADC has reached its target. This compound is a bifunctional linker that contains a Boc-protected aminooxy group and a Boc-protected amine group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.
The key features of this linker are:
-
Aminooxy Group: After deprotection, the aminooxy group can react with an aldehyde or ketone group on a modified antibody or payload to form a stable oxime linkage.[5]
-
PEG Spacer: The hydrophilic PEG spacer enhances the solubility and stability of the ADC in aqueous media.[6]
-
Boc Protecting Groups: The tert-butyloxycarbonyl (Boc) protecting groups are stable under many reaction conditions and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive aminooxy and amine functionalities.[5]
Overall Workflow for ADC Development
The development of an ADC using this compound can be broken down into several key stages.
Caption: High-level experimental workflow for ADC development.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups from the linker to expose the reactive aminooxy and amine functionalities.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]
-
Cooling: Cool the solution to 0°C in an ice bath.[5]
-
Addition of TFA: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5] If the payload or antibody is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Purification: The resulting deprotected linker (Aminooxy-PEG12-Amine) as a TFA salt can often be used directly in the next step. If necessary, the product can be purified by reverse-phase HPLC.
Caption: Simplified mechanism of Boc deprotection.
Protocol 2: Site-Specific Aldehyde Generation on the Antibody
This protocol describes a method for generating reactive aldehyde groups on the antibody for subsequent conjugation with the aminooxy-functionalized linker. This can be achieved through the oxidation of N-terminal serine or threonine residues or through enzymatic modification of the glycan moieties.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quenching: Quench the reaction by adding an excess of a quenching agent, such as glycerol (B35011) or ethylene (B1197577) glycol.
-
Purification: Immediately purify the aldehyde-modified antibody using a desalting column to remove excess reagents.
Protocol 3: ADC Conjugation and Purification
This protocol describes the conjugation of the deprotected linker-payload construct to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody
-
Deprotected Aminooxy-PEG12-Payload
-
Conjugation buffer (e.g., PBS, pH 6.0-7.0)
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Conjugation Reaction: Add the deprotected Aminooxy-PEG12-Payload to the aldehyde-modified antibody at a specific molar ratio (e.g., 5-20 fold molar excess of linker-payload to antibody).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecule impurities. Further purification and fractionation based on DAR can be achieved using HIC.[7]
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[7]
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of drug-loaded species.[7]
Table 1: Representative HIC-HPLC Data for DAR Analysis
| Peak | Retention Time (min) | Area (%) | DAR Species |
| 1 | 5.2 | 10.5 | DAR 0 |
| 2 | 8.1 | 45.2 | DAR 2 |
| 3 | 10.5 | 38.9 | DAR 4 |
| 4 | 12.8 | 5.4 | DAR 6 |
| Average DAR | 3.2 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.[7]
Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.[8]
Table 2: Representative SEC-HPLC Data for Aggregation Analysis
| Peak | Retention Time (min) | Area (%) | Species |
| 1 | 8.5 | 2.1 | Aggregate |
| 2 | 10.2 | 97.5 | Monomer |
| 3 | 12.1 | 0.4 | Fragment |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Purity and Identity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess the purity of the ADC and confirm its identity by measuring the mass of the intact ADC and its subunits (light chain and heavy chain).[9][10]
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an ADC.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Conclusion
The development of antibody-drug conjugates is a multi-step process that requires careful planning and execution. The use of well-defined linkers, such as this compound, in conjunction with site-specific conjugation technologies, can lead to the generation of more homogeneous and potent ADCs. The protocols and characterization methods outlined in this guide provide a framework for the successful development of novel ADC therapeutics.
References
- 1. escopharma.com [escopharma.com]
- 2. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 3. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Bioconjugation techniques employing t-Boc-Aminooxy-PEG12-Boc for peptide modification.
Application Notes and Protocols: Peptide Modification Using t-Boc-Aminooxy-PEG12-Boc
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as serum half-life, solubility, and stability.[1] Polyethylene Glycol (PEG) linkers are instrumental in this field due to their biocompatibility and ability to improve the pharmacokinetic profiles of biotherapeutics.[2][3] The homobifunctional linker, this compound, is a specialized reagent designed for covalently linking two molecules that contain aldehyde or ketone functionalities through a hydrophilic PEG12 spacer.
This linker features two tert-butyloxycarbonyl (Boc)-protected aminooxy groups at each end. The Boc group is an acid-labile protecting group that ensures the stability of the reactive aminooxy moiety during synthesis and storage.[2][4] Upon removal under mild acidic conditions, the exposed aminooxy groups can react chemoselectively with aldehydes or ketones to form stable oxime bonds.[4][5] This highly efficient and bioorthogonal reaction, known as oxime ligation, is ideal for conjugating sensitive biomolecules under mild conditions.[6][7]
These application notes provide detailed protocols for the use of this compound in peptide modification, covering the critical steps of Boc deprotection, oxime ligation, and final product characterization. The primary application envisioned is the dimerization of peptides or the assembly of complex bioconjugates like PROteolysis TArgeting Chimeras (PROTACs), where the linker bridges a target protein ligand and an E3 ligase ligand.[8][9]
Core Principles and Reaction Mechanism
The bioconjugation strategy employing this compound involves two primary chemical transformations:
-
Boc Deprotection: The process is initiated by the removal of the Boc protecting groups from both ends of the linker. This is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][4] The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into a stable tert-butyl carbocation, carbon dioxide, and the free aminooxy group (as its TFA salt).[4] To prevent potential side reactions from the tert-butyl carbocation, a scavenger such as triisopropylsilane (B1312306) (TIS) can be included.[4][10]
-
Oxime Ligation: The deprotected aminooxy-PEG12-aminooxy linker is then reacted with a peptide (or other molecule) containing an aldehyde or ketone group. This reaction proceeds efficiently under slightly acidic conditions (pH 4.5-5.0) to form a highly stable oxime linkage.[5][11] The reaction rate can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline.[6][12]
References
- 1. qyaobio.com [qyaobio.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Standard Procedure for the Acidic Deprotection of the t-Boc Group from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of PEGylated compounds, which are integral in biotechnology and drug delivery.[1] Its popularity stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] This application note provides a comprehensive guide to the standard acidic deprotection of t-Boc protected PEG linkers, a critical step in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
The deprotection is an acidolysis reaction where a strong acid, typically trifluoroacetic acid (TFA), protonates the carbamate (B1207046) oxygen of the Boc group.[2][6] This leads to the cleavage of the carbon-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][6] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[4][7] The liberated amine is then protonated by the excess acid, usually forming an ammonium (B1175870) salt.[6]
Quantitative Data Summary
The efficiency of the t-Boc deprotection is influenced by several factors including the choice of acid, its concentration, the solvent, reaction time, and temperature. The following tables summarize common conditions and reagents used for this procedure.
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 1 - 4 hours | Room Temp |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Room Temp |
Data compiled from multiple sources.[2][8][9]
Table 2: Common Scavengers for t-Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation scavenger |
| Water | 2.5 - 5% | Acts as a carbocation scavenger |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues |
| Phenol | 5% | Carbocation scavenger |
The use of scavengers is recommended to prevent side reactions caused by the reactive tert-butyl cation intermediate.[6][10]
Experimental Protocols
This section details the standard laboratory procedures for the acidic deprotection of a t-Boc protected PEG linker.
Protocol 1: Standard t-Boc Deprotection using TFA in DCM
This is the most common method for t-Boc deprotection of PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[1]
-
Trifluoroacetic Acid (TFA)[1]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)[10]
-
Saturated aqueous sodium bicarbonate solution (for neutralization, optional)[10]
-
Anhydrous sodium sulfate (B86663) (for drying, optional)
-
Diethyl ether (for precipitation, optional)[1]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4][10]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[4][10] If the substrate is sensitive to the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[4][10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[1][4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the disappearance of the t-butyl proton signal at around 1.4 ppm indicates the removal of the Boc group.[1]
-
Work-up:
-
Direct Use: Once the reaction is complete (typically within 1-2 hours), the resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step after removal of the solvent and excess TFA under reduced pressure.[2][4] To ensure complete removal of residual TFA, co-evaporation with toluene (3 times) is recommended.[10]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Precipitation (Optional): The deprotected PEG linker, as its ammonium salt, can sometimes be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like cold diethyl ether.[1][10]
-
Protocol 2: Alternative t-Boc Deprotection using HCl in Dioxane
This method is an alternative for substrates that may be sensitive to TFA or when TFA/DCM is not effective.[1]
Materials:
-
Boc-protected PEG linker
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[1]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.[1] The resulting hydrochloride salt can be used directly in the next step or neutralized using a similar procedure to that described in Protocol 1.[1]
Visualizations
The following diagrams illustrate the chemical mechanism and the experimental workflow for the t-Boc deprotection of PEG linkers.
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
Caption: Experimental workflow for t-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Optimal Oxime Bond Formation with t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. This chemoselective ligation is widely employed in chemical biology, drug delivery, and bioconjugation due to its efficiency under mild, aqueous conditions and the stability of the resulting conjugate. The t-Boc-Aminooxy-PEG12-Boc is a bifunctional, flexible linker featuring two tert-butyloxycarbonyl (Boc)-protected aminooxy groups at the termini of a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances solubility and reduces steric hindrance, making this reagent ideal for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and hydrogels.
These application notes provide a comprehensive guide to the optimal reaction conditions for forming an oxime bond using this compound. This document includes detailed protocols for the deprotection of the Boc groups and the subsequent oxime ligation reaction, as well as recommendations for purification and characterization of the final conjugate.
Reaction Mechanism
The formation of an oxime bond proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.
The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.
Caption: General mechanism of oxime bond formation.
Quantitative Data Summary for Optimal Reaction Conditions
The efficiency of oxime ligation is influenced by several key parameters. The following tables summarize the recommended conditions for achieving optimal yields and reaction rates.
| Parameter | Recommended Condition | Notes | Citation |
| pH | 4.5 - 5.5 (uncatalyzed) | Optimal for protonation of the carbonyl group, accelerating the reaction. May not be suitable for acid-labile biomolecules. | [1] |
| 6.5 - 7.5 (catalyzed) | Ideal for most biological applications to maintain protein stability. Requires a nucleophilic catalyst for efficient reaction. | [2] | |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reactions, especially when catalyzed. | [3] |
| 4 °C | Recommended for sensitive biomolecules to minimize degradation over longer reaction times. | ||
| Catalyst | Aniline (B41778) | 10-100 mM | A commonly used catalyst that can increase the reaction rate up to 40-fold at neutral pH. |
| p-Phenylenediamine (pPDA) | 10-100 mM | Often more efficient than aniline, particularly at neutral pH. | |
| m-Phenylenediamine (mPDA) | 10-100 mM | Highly soluble and can be more effective than aniline at similar concentrations. | |
| Molar Ratio | 1.5 to 5-fold molar excess of deprotected Aminooxy-PEG12 | Drives the reaction to completion. The optimal ratio should be determined empirically. | |
| Reaction Time | 2 - 16 hours | Dependent on reactant concentrations, temperature, and the presence of a catalyst. | [4] |
Experimental Protocols
This section provides detailed protocols for the deprotection of this compound and the subsequent oxime ligation.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from both aminooxy termini of the PEG linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
DCM for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG12-amine.
-
Confirm the identity and purity of the product by LC-MS.
Protocol 2: Oxime Ligation with Deprotected Aminooxy-PEG12
This protocol details the conjugation of the deprotected, bifunctional aminooxy-PEG linker to an aldehyde or ketone-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG12 (from Protocol 1)
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0; or 100 mM sodium acetate, pH 5.0)
-
Catalyst (optional, e.g., aniline, p-phenylenediamine, or m-phenylenediamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical instruments (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Reagent Preparation:
-
Dissolve the deprotected Aminooxy-PEG12 in the chosen Reaction Buffer to a desired stock concentration.
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer to its working concentration.
-
If using a catalyst, prepare a fresh stock solution (e.g., 100 mM in anhydrous DMF or DMSO).
-
-
Ligation Reaction:
-
In a reaction vial, combine the solution of the aldehyde or ketone-containing molecule with the deprotected Aminooxy-PEG12 solution. A 1.5 to 5-fold molar excess of the aminooxy-PEG linker is recommended to drive the reaction.
-
If using a catalyst, add the stock solution to the reaction mixture to achieve the desired final concentration (typically 10-100 mM).
-
Gently mix the components and incubate the reaction at room temperature for 2-16 hours. The reaction can be performed at 4°C for sensitive biomolecules, which may require a longer incubation time.
-
-
Reaction Monitoring:
-
Monitor the progress of the conjugation by a suitable analytical technique. For proteins, SDS-PAGE will show a shift in molecular weight. For smaller molecules, RP-HPLC or LC-MS can be used to track the formation of the product and the consumption of starting materials.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate from excess reagents and byproducts.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules like the excess PEG linker and catalyst.[]
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for purifying peptide and small molecule conjugates.[4]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on charge differences that may arise after conjugation.[]
-
-
Characterization of the Final Conjugate:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate to verify successful ligation.[6]
-
HPLC: Assess the purity of the final product.
-
SDS-PAGE (for proteins): Visualize the increase in molecular weight of the protein after conjugation.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for oxime ligation.
Caption: Logical workflow for optimizing reaction conditions.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Labeling Using t-Boc-Aminooxy-PEG12 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in drug development, diagnostics, and basic research, enabling the creation of precisely defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and fluorescently labeled proteins for imaging studies. The use of bifunctional linkers that can react with specific functionalities on a protein allows for a high degree of control over the location and stoichiometry of the attached molecule.
This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG12 linkers in the site-specific labeling of proteins. These linkers utilize oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone, to form a stable oxime bond. The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy functionality ensures its stability until it is ready for the conjugation reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.
It is important to note that the linker "t-Boc-Aminooxy-PEG12-Boc" has protecting groups on both ends and is primarily used as a PROTAC linker. For site-specific protein labeling, a bifunctional version with a reactive group at the other end of the PEG chain is required, such as t-Boc-Aminooxy-PEG12-NHS ester or t-Boc-Aminooxy-PEG12-acid . These application notes will focus on the use of these more common bifunctional linkers.
Principle of Site-Specific Labeling via Oxime Ligation
The overall strategy for site-specific protein labeling using a t-Boc-Aminooxy-PEG12 linker involves three key steps:
-
Introduction of a Bioorthogonal Carbonyl Group: A unique aldehyde or ketone functionality is introduced at a specific site on the target protein. This can be achieved through enzymatic or chemical methods.
-
Deprotection of the Aminooxy Linker: The t-Boc protecting group is removed from the aminooxy-PEG linker to expose the reactive aminooxy group.
-
Oxime Ligation: The deprotected aminooxy-PEG linker is reacted with the aldehyde or ketone on the protein to form a stable oxime linkage.
Caption: High-level workflow for site-specific protein labeling.
Experimental Protocols
Protocol 1: Introduction of a Site-Specific Aldehyde Group
There are two primary methods for introducing a site-specific aldehyde group into a protein.
Method A: Enzymatic Introduction using a Formylglycine-Generating Enzyme (FGE) [1][2][3]
This method utilizes the formylglycine-generating enzyme (FGE) which recognizes a short peptide consensus sequence (typically CxPxR) and oxidizes the cysteine residue within this tag to a formylglycine (fGly), which contains an aldehyde group.[1][2][3]
Materials:
-
Protein of interest with an engineered FGE recognition tag (e.g., LCTPSR)
-
Formylglycine-Generating Enzyme (FGE)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM CaCl2)
-
Copper(II) sulfate (B86663) (for FGE activation)[4][5]
Procedure:
-
Protein Expression and Purification: Express and purify the target protein containing the FGE tag according to standard protocols.
-
FGE Activation (if required): Some recombinant FGEs require pre-incubation with Cu(II) for optimal activity.[4][5] Consult the manufacturer's instructions. A typical procedure involves incubating FGE with a 5-fold molar excess of CuSO4 for 1 hour on ice.
-
Enzymatic Reaction:
-
Dissolve the tagged protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the activated FGE to the protein solution at a molar ratio of approximately 1:50 (FGE:protein).
-
Incubate the reaction mixture at 37°C for 4-16 hours.
-
-
Monitoring and Purification:
-
Monitor the conversion of the cysteine to formylglycine by mass spectrometry (expect a mass decrease of 1 Da due to the conversion of a thiol to an aldehyde).
-
Purify the aldehyde-tagged protein using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove the FGE and any unreacted protein.
-
Method B: Chemical Introduction by Periodate (B1199274) Oxidation of an N-terminal Serine/Threonine [6][7][8][9]
This method involves the specific oxidation of an N-terminal serine or threonine residue to a glyoxylyl aldehyde using sodium periodate.[6][7][8][9]
Materials:
-
Protein of interest with an N-terminal serine or threonine residue
-
Sodium periodate (NaIO4)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., 10 mM glycerol (B35011) or ethylene (B1197577) glycol)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Oxidation Reaction:
-
Cool the protein solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-5 mM (a 2 to 10-fold molar excess over the protein).
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
-
Quenching the Reaction:
-
Add the quenching solution to consume the excess periodate.
-
Incubate for an additional 10 minutes on ice.
-
-
Purification:
-
Immediately purify the aldehyde-containing protein using a desalting column to remove the periodate salts and quenching reagent.
-
Caption: Methods for introducing a site-specific aldehyde.
Protocol 2: Deprotection of t-Boc-Aminooxy-PEG12-Linker
The t-Boc group is acid-labile and can be removed under mild acidic conditions.
Materials:
-
t-Boc-Aminooxy-PEG12-NHS ester or t-Boc-Aminooxy-PEG12-acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG12-linker in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain the deprotected aminooxy-PEG linker.
Protocol 3: Oxime Ligation and Protein Labeling
This protocol describes the reaction of the deprotected aminooxy-PEG linker with the aldehyde-tagged protein.
Materials:
-
Aldehyde-tagged protein (from Protocol 1)
-
Deprotected aminooxy-PEG12-linker (from Protocol 2)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Aniline (B41778) (optional catalyst, prepare a fresh stock solution in DMSO or water)
Procedure:
-
Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 10-100 µM.
-
Add the deprotected aminooxy-PEG12-linker to the protein solution at a 10- to 50-fold molar excess.
-
(Optional) Catalyst Addition: For reactions at or near neutral pH, add aniline to a final concentration of 10-100 mM to accelerate the reaction.[10][11]
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Monitor the progress of the conjugation by SDS-PAGE (a shift in the molecular weight of the protein will be observed) and/or mass spectrometry.
Caption: The chemical reaction of oxime ligation.
Protocol 4: Purification and Characterization of the Labeled Protein
Purification:
The PEGylated protein can be purified from excess linker and unreacted protein using various chromatography techniques.[12][13][14]
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller, unreacted linker.
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on their degree of PEGylation, as the PEG chains can shield the protein's surface charges. This is particularly useful for separating mono-PEGylated from di-PEGylated and un-PEGylated species.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): Can also be employed for the separation of PEGylated species.
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the labeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG linker and to determine the degree of labeling (DOL).[15][16][17][18] The mass of the PEGylated protein will be the mass of the unlabeled protein plus the mass of the attached PEG linker(s).
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the PEG linker is attached to a chromophore, the concentration of the label.
Data Presentation
Table 1: Influence of Aniline Catalyst on Oxime Ligation Kinetics
| Catalyst Concentration | pH | Relative Reaction Rate | Reference |
| None | 7.0 | 1x | [10] |
| 100 mM Aniline | 7.0 | ~40x faster | [10] |
| 100 mM Aniline | 4.5 | ~400x faster | [10] |
| 10 mM m-Phenylenediamine | 7.0 | ~2x faster than aniline | [19] |
| 750 mM m-Phenylenediamine | 7.0 | ~15x faster than 100 mM aniline | [19] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Condition | Reference |
| Protein Concentration | 10 - 100 µM | [20] |
| Linker Molar Excess | 10 - 50 fold | [20] |
| pH | 6.0 - 7.5 | [21] |
| Temperature | Room Temperature or 37°C | [20] |
| Reaction Time | 2 - 12 hours | [20] |
| Aniline Catalyst (optional) | 10 - 100 mM | [10] |
Table 3: Characterization of Site-Specifically Labeled Protein
| Analytical Method | Expected Outcome | Reference |
| SDS-PAGE | Shift in protein band to a higher molecular weight corresponding to the mass of the PEG linker. | [20] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | A new peak corresponding to the mass of the protein + the mass of the PEG linker. Allows for the determination of the degree of labeling. | [15][16][18] |
| HPLC (SEC or IEX) | A shift in the retention time of the labeled protein compared to the unlabeled protein. Can be used to quantify the percentage of labeled protein. | [13][14][17] |
Conclusion
The use of t-Boc-Aminooxy-PEG12 linkers in conjunction with site-specific aldehyde or ketone incorporation provides a robust and reliable method for the creation of well-defined protein conjugates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the fields of drug development and biotechnology to successfully implement this powerful bioconjugation strategy. Careful optimization of the reaction conditions for each specific protein and linker is crucial for achieving high labeling efficiency and a homogenous final product.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 3. Formylglycine Aldehyde Tag - Bielefeld University [uni-bielefeld.de]
- 4. Formylglycine-generating Enzyme for Aldehyde Tag Conversion [biologics.catalent.com]
- 5. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
- 9. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Applications of t-Boc-Aminooxy-PEG12-Boc in Nanoparticle Surface Modification: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the heterobifunctional linker t-Boc-Aminooxy-PEG12-Boc offers a versatile platform for the advanced surface modification of nanoparticles. This molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances biocompatibility and circulation time, and two distinct functional groups: a Boc-protected aminooxy group and another Boc-protected amine. This dual-protection strategy allows for a stepwise and controlled conjugation of various moieties, such as targeting ligands, imaging agents, and therapeutic payloads, onto nanoparticle surfaces. This guide provides detailed application notes and protocols for the use of this compound in the development of sophisticated nanomedicines.
Core Principles and Applications
The strategic design of this compound allows for a two-stage functionalization process. Initially, one of the Boc-protected groups is selectively deprotected to reveal a reactive amine or aminooxy group, which can then be conjugated to a nanoparticle surface. Subsequently, the second Boc group is removed to expose the other terminus for the attachment of a desired biomolecule. This controlled approach is crucial for the construction of multifunctional nanoparticles for a range of biomedical applications.
Key Applications Include:
-
Targeted Drug Delivery: The terminal aminooxy or amine group, after deprotection, can be conjugated to targeting ligands such as antibodies, peptides, or aptamers. This directs the nanoparticle to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
-
Bio-imaging and Diagnostics: The linker can be used to attach imaging agents, such as fluorescent dyes or contrast agents for MRI, to nanoparticles. This enables the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Controlled Release Systems: The PEG spacer can influence the release kinetics of encapsulated or conjugated drugs, providing a means to control the drug release profile.
-
Multifunctional Nanoplatforms: The stepwise conjugation allows for the creation of nanoparticles with multiple functionalities, such as a targeting ligand and a therapeutic agent on the same carrier.
Experimental Protocols
This section provides detailed protocols for the surface modification of nanoparticles using this compound. The following protocols are generalized and may require optimization for specific nanoparticle systems.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the attachment of the linker to nanoparticles with surface carboxyl groups (e.g., carboxylated gold nanoparticles, iron oxide nanoparticles, or liposomes) using carbodiimide (B86325) chemistry. This involves the deprotection of one of the Boc groups to reveal a primary amine for conjugation.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Boc Deprotection Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve this compound in the Boc Deprotection Reagent.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting product will have one free amine group.
-
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
Add EDC to a final concentration of 10 mM.
-
Add NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking.
-
-
Purification of Activated Nanoparticles:
-
Wash the activated nanoparticles twice with Activation Buffer using centrifugal filtration to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
-
Conjugation of the Linker to Nanoparticles:
-
Dissolve the deprotected linker in Coupling Buffer.
-
Add the linker solution to the activated nanoparticle suspension. A molar excess of the linker is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Final Purification:
-
Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes.
-
Wash the PEGylated nanoparticles three times with PBS (pH 7.4) using centrifugal filtration.
-
Resuspend the final Boc-protected aminooxy-functionalized nanoparticles in an appropriate buffer for storage.
-
Protocol 2: Deprotection of the Terminal Boc-Aminooxy Group
This protocol outlines the removal of the remaining Boc group to expose the aminooxy functionality for subsequent conjugation.
Materials:
-
Boc-protected aminooxy-functionalized nanoparticles
-
Boc Deprotection Reagent (20% TFA in DCM)
-
PBS, pH 7.4
-
Dialysis membrane or centrifugal filter units
Procedure:
-
Deprotection Reaction:
-
Resuspend the purified Boc-protected nanoparticles in anhydrous DCM.
-
Add the Boc Deprotection Reagent to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in PBS.
-
Purify the nanoparticles by dialysis against PBS overnight or by centrifugal filtration to remove residual acid and byproducts.
-
The resulting nanoparticles will have a free aminooxy surface.
-
Protocol 3: Oxime Ligation to Aldehyde- or Ketone-Containing Molecules
This protocol describes the conjugation of the aminooxy-functionalized nanoparticles to a molecule containing an aldehyde or ketone group to form a stable oxime bond.[1]
Materials:
-
Aminooxy-functionalized nanoparticles
-
Aldehyde- or ketone-containing molecule (e.g., targeting ligand, drug)
-
Coupling Buffer: PBS, pH 7.0-7.5
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Conjugation Reaction:
-
Dissolve the aldehyde- or ketone-containing molecule in Coupling Buffer.
-
Add the aminooxy-functionalized nanoparticles to the solution.
-
If necessary, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.
-
-
Purification:
-
Purify the conjugated nanoparticles using size exclusion chromatography, dialysis, or centrifugal filtration to remove unreacted molecules.
-
Characterize the final conjugate to confirm successful ligation.
-
Data Presentation
Successful surface modification with this compound will result in predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes the expected changes that should be verified through characterization.
| Parameter | Unmodified Nanoparticles | After Linker Conjugation (Boc-protected) | After Final Conjugation | Method of Analysis |
| Hydrodynamic Diameter (nm) | Varies | Increase | Further Increase | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Varies | Shift towards neutral | Depends on conjugated molecule | Zeta Potential Measurement |
| Surface Chemistry | e.g., -COOH | Presence of PEG and Boc groups | Presence of conjugated molecule | FTIR, NMR, XPS |
| Drug Loading Efficiency (%) | N/A | N/A | Varies | UV-Vis, HPLC |
| Release Kinetics | N/A | N/A | Varies | Dialysis, HPLC |
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and key chemical reactions.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical reaction of oxime bond formation.
Caption: Simplified signaling pathway of receptor-mediated endocytosis.
References
Application Notes and Protocols for Confirming Successful Conjugation with t-Boc-Aminooxy-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful conjugation of molecules using linkers like t-Boc-Aminooxy-PEG12-Boc is a critical step in the development of advanced therapeutics and research tools, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This bifunctional linker facilitates a two-step conjugation process. Initially, a molecule is attached via its nucleophilic group (e.g., amine, thiol, or hydroxyl) to a reactive group on the other end of the linker (if present, or the Boc-protected aminooxy end is modified). Following this, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the aminooxy functionality. This exposed aminooxy group can then react with an aldehyde or ketone on a second molecule to form a stable oxime linkage.[1][2]
Rigorous analytical confirmation is paramount to ensure that the desired conjugate has been formed and is of sufficient purity for downstream applications. These application notes provide a comprehensive overview of the key analytical techniques used to validate the conjugation process, complete with detailed experimental protocols and comparative data.
Conjugation Workflow Overview
The general workflow for a two-step conjugation using a Boc-aminooxy-PEG linker involves an initial conjugation, deprotection of the Boc group, and a subsequent oxime ligation.[1][2] The progress of each step should be monitored to ensure successful reaction completion and to characterize the final product.
Caption: General workflow for a two-step conjugation using a Boc-aminooxy-PEG linker.
Comparison of Key Analytical Techniques
A combination of analytical methods provides the most robust confirmation of successful conjugation. Mass spectrometry offers definitive molecular weight data, while NMR spectroscopy provides detailed structural information. HPLC is essential for assessing purity and monitoring reaction progress, and TLC can be used for rapid, qualitative analysis.
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, disappearance of starting material signals, and appearance of new signals corresponding to the newly formed bonds.[3] | Provides detailed structural information and can be used for quantitative analysis of reaction conversion.[3] | Requires relatively pure samples. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the final conjugate. | Highly sensitive and provides definitive evidence of the correct molecular weight. | The polydispersity of PEG can lead to a distribution of masses.[2] |
| HPLC | Assesses the purity of the conjugate and separates it from starting materials and byproducts.[2] | High resolution, quantitative, and can be used for preparative purification. | Requires method development to optimize separation. |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress by observing the disappearance of starting materials and the appearance of a new product spot.[1][4] | Simple, rapid, and inexpensive for qualitative monitoring.[1] | Low resolution and not suitable for quantitative analysis. PEGylated compounds may streak or be difficult to visualize.[1] |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of a conjugation reaction.[4]
Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates.[1]
-
Sample Preparation: Dissolve small amounts of your starting materials and the reaction mixture in a suitable volatile solvent.[1]
-
Spotting: On the baseline of the TLC plate, spot the individual starting materials, the reaction mixture, and a co-spot (reaction mixture and starting substrate).[1][5]
-
Elution: Develop the plate in an appropriate solvent system. A common starting point is 5-10% methanol (B129727) in dichloromethane; adjust the polarity as needed.[1]
-
Visualization: Examine the dried plate under UV light (254 nm).[1] If the compounds are not UV-active, use a stain such as Dragendorff's reagent or iodine vapor.[1]
-
Analysis: The disappearance of the starting material spot in the reaction lane and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of the final conjugate.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[2][6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[2][6] Use a sufficient number of scans to achieve a good signal-to-noise ratio.[6]
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[6]
-
Data Analysis:
-
Identify the characteristic peaks of the PEG linker, which typically appear as a large multiplet around 3.64 ppm.[6]
-
Confirm the disappearance of the Boc group protons, which are a singlet at approximately 1.45 ppm.[6]
-
Look for the appearance of new signals corresponding to the newly formed oxime bond and the protons of the conjugated molecules.
-
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| t-Boc | ~1.45 | singlet | 9H |
| PEG chain (-O-CH₂-CH₂-O-) | ~3.64 | multiplet | 48H for PEG12 |
| Protons adjacent to new bonds | Shifted from original positions | Varies | Varies |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final conjugate, providing definitive evidence of a successful reaction. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[7]
ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent, such as acetonitrile (B52724)/water with 0.1% formic acid.[2][3]
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer coupled to a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole).[6] Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The complex spectra with multiple charge states for each PEGylated species can be challenging to deconvolute.[7] Determine the experimental molecular weight and compare it to the calculated theoretical molecular weight of the conjugate.
MALDI-TOF MS Protocol:
-
Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid for proteins) on a target plate.[2]
-
Data Acquisition: A laser pulse desorbs and ionizes the sample, primarily generating singly charged ions.[7]
-
Data Analysis: MALDI-TOF MS typically produces simpler spectra with singly charged ions, making it easier to interpret the heterogeneous PEG distribution.[7]
| Parameter | Value |
| Molecular Formula of this compound | C₃₃H₆₄N₂O₁₅ |
| Molecular Weight of this compound | 732.87 g/mol |
| Expected [M+H]⁺ of Conjugate | Calculated based on the specific molecules conjugated. |
| Expected [M+Na]⁺ of Conjugate | Calculated based on the specific molecules conjugated. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the conjugate and for separating it from starting materials and byproducts.[6][] Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) are valuable.
RP-HPLC Protocol:
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the initial mobile phase.[2][6]
-
HPLC System: Use a reverse-phase HPLC system with a C18 or C4 column.[2][6]
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid (TFA)) is commonly used.[2][6]
-
Detection: Monitor the elution profile using a UV detector (if the conjugated molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[6]
-
Data Analysis: A shift in retention time compared to the starting materials is a strong indicator of a successful reaction.[6] The purity of the final product can be determined by peak area integration.[6]
SEC-HPLC Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase.[2]
-
HPLC System: Use an SEC column with a suitable pore size for the expected molecular weight of the conjugate.[2]
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline is typically used.[2]
-
Detection: Monitor the elution profile, often with a UV detector at 280 nm for proteins.[2]
-
Data Analysis: The conjugate is expected to elute earlier than the unconjugated smaller molecules.[2]
Analytical Workflow and Decision Making
The following diagram illustrates a logical workflow for the analysis and confirmation of a bioconjugation reaction.
Caption: A logical workflow for the analysis and confirmation of a bioconjugation reaction.
By employing this systematic approach and utilizing the detailed protocols provided, researchers can confidently confirm the successful conjugation with this compound, ensuring the quality and reliability of their synthesized biomolecules for further research and development.
References
Application Notes and Protocols for the Use of t-Boc-Aminooxy-PEG12-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. A critical component in the design of these systems is the linker that connects the targeting moiety (e.g., an antibody or nanoparticle) to the therapeutic payload. t-Boc-Aminooxy-PEG12-Boc is a heterobifunctional linker that offers precise control over the conjugation process, leveraging the stability and biocompatibility of a polyethylene (B3416737) glycol (PEG) spacer.
This document provides detailed application notes and protocols for the use of this compound and related aminooxy-PEG linkers in the development of targeted drug delivery vehicles, specifically focusing on antibody-drug conjugates (ADCs) and the functionalization of nanoparticles.
The core of this technology lies in oxime ligation , a bioorthogonal reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy function allows for a staged synthesis, which can be removed under mild acidic conditions to enable conjugation.[3][4] The PEG12 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life.[5][6]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1] The use of aminooxy-PEG linkers allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.[1]
-
Nanoparticle Functionalization: Surface modification of nanoparticles (e.g., liposomes, gold nanoparticles, iron oxide nanoparticles) to create "stealth" characteristics and provide a reactive handle for the attachment of targeting ligands or drug molecules.[3][4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and characterization of drug delivery vehicles using aminooxy-PEG linkers.
| Parameter | Value | Notes |
| Antibody Oxidation | Generation of aldehyde groups on antibody glycans. | |
| Antibody Concentration | 5-10 mg/mL | Optimal concentration for efficient oxidation.[1] |
| Sodium Periodate (B1199274) (NaIO₄) Conc. | 5-20 mM | Molar excess over the antibody.[2] |
| Reaction Temperature | 4°C | To minimize potential protein degradation.[2] |
| Reaction Time | 30 minutes | In the dark to prevent light-induced degradation of reagents.[1][2] |
| Quenching Agent | Ethylene (B1197577) Glycol (10-20 mM) | To stop the oxidation reaction.[1] |
| Oxime Ligation (ADC) | Conjugation of aminooxy-PEG-drug to the oxidized antibody. | |
| pH | 4.5 - 5.5 (0.1 M Sodium Acetate) | Mildly acidic conditions are required for efficient oxime formation.[2][8] |
| Aminooxy-Linker Molar Excess | 5-20 fold | Molar excess over the antibody to drive the reaction to completion.[1][2] |
| Aniline (B41778) Catalyst (optional) | 10-100 mM | Can accelerate the reaction, especially at near-neutral pH.[2][9] |
| Reaction Temperature | 25-37°C | Incubation temperature for the ligation reaction.[2] |
| Reaction Time | 12-24 hours (uncatalyzed) | Reaction times can be significantly shorter with a catalyst.[2] |
| Expected DAR | ~2 | For glycan-based conjugation, this method typically yields a well-defined DAR.[2] |
| Nanoparticle PEGylation | Attachment of Boc-NH-PEG-Cl to amine-functionalized nanoparticles. | |
| Nanoparticle Concentration | 1 mg/mL in anhydrous DMF | A typical starting concentration.[4] |
| Linker Molar Excess | 10-fold | Molar excess of Boc-NH-PEG5-Cl over nanoparticle surface amines.[4] |
| Base Catalyst | 20-fold molar excess of Triethylamine (B128534) | To neutralize HCl generated during the reaction.[4] |
| Reaction Time | 24 hours | At room temperature with continuous stirring.[4] |
| Boc Deprotection | Removal of the Boc protecting group from PEGylated surfaces. | |
| Reagent | 20-50% (v/v) TFA in DCM | A common and effective method for Boc removal.[10] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm.[10] |
| Reaction Time | 1-2 hours | The progress can be monitored by TLC or LC-MS.[10] |
Table 1: Key Reaction Parameters for ADC Synthesis and Nanoparticle Functionalization.
| Property | Before Functionalization | After PEGylation | After Deprotection | Notes |
| Nanoparticle Properties | Representative data for iron oxide nanoparticles (IONPs). | |||
| Hydrodynamic Diameter (DLS) | ~25 nm | ~40 nm | ~38 nm | The increase in size confirms the presence of the PEG layer. DLS measures the core plus the hydrated PEG shell.[11] |
| Zeta Potential | +30 mV (amine-NP) | +15 mV | +28 mV | The decrease in positive charge after PEGylation with a neutral PEG linker and its recovery after deprotection of the terminal amine confirms functionalization. |
| Surface Chemistry | Primary Amines | Boc-protected Amines | Primary Amines | Confirmed by techniques such as FTIR and XPS. |
| ADC Properties | General comparison of ADCs with and without PEG linkers. | |||
| Aggregation Tendency | Higher (with hydrophobic drugs) | Lower | - | The hydrophilic PEG chain improves the solubility of the entire ADC, reducing aggregation.[5][6] |
| Plasma Half-life | Shorter | Longer | - | The PEG "hydration shell" reduces renal clearance and non-specific uptake.[6][12] |
| Drug-to-Antibody Ratio (DAR) | - | Controlled (e.g., 2-4) | - | PEG linkers can enable higher, yet controlled, DARs by mitigating the hydrophobicity of the payload.[6] |
Table 2: Physicochemical Characterization of Drug Delivery Vehicles.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol describes the site-specific conjugation of an aminooxy-functionalized PEG-drug linker to the carbohydrate moieties of a monoclonal antibody.
A. Generation of Aldehyde Groups on the Antibody [1][2]
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.0-5.5) to a final concentration of 5-10 mg/mL.
-
Oxidation Reaction: Protect the antibody solution from light. Add a stock solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quenching: Stop the oxidation by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess periodate and byproducts by buffer exchange using a desalting column (e.g., PD-10) or tangential flow filtration, exchanging into 0.1 M Sodium Acetate, pH 4.5.
B. Conjugation via Oxime Ligation [1][2]
-
Reagent Preparation: Dissolve the t-Boc-aminooxy-PEG-drug construct in a minimal amount of a compatible organic solvent (e.g., DMSO). If the Boc group is present, it must first be removed using a standard deprotection protocol (see Protocol 3).
-
Ligation Reaction: To the purified, oxidized antibody solution, add the deprotected aminooxy-PEG-drug linker to achieve a 5- to 20-fold molar excess. If desired, an aniline catalyst can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubation: Incubate the reaction mixture at 25-37°C for 12-24 hours. The reaction progress can be monitored by techniques such as HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-drug and other impurities.
-
Characterization: Characterize the purified ADC for DAR, purity, aggregation, and antigen-binding affinity.
Protocol 2: Functionalization of Nanoparticles with t-Boc-Aminooxy-PEG12
This protocol outlines a general method for attaching a PEG linker with a terminal Boc-protected amine to a nanoparticle surface that has been pre-functionalized with primary amines.
A. PEGylation of Amine-Functionalized Nanoparticles [4]
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles) in anhydrous dimethylformamide (DMF) to a final concentration of approximately 1 mg/mL. Sonicate briefly to ensure a homogeneous suspension.
-
Reaction Setup: In a round-bottom flask, add the nanoparticle suspension.
-
Linker Addition: Add a 10-fold molar excess of a suitable PEG linker (e.g., an NHS-ester variant for reaction with amines, such as t-Boc-Aminooxy-PEG12-NHS ester) to the nanoparticle suspension.
-
Base Catalyst: If using an NHS ester, a base is not typically required. If using a linker with a terminal reactive group like a chloride (e.g., Boc-NH-PEG5-Cl), add a 20-fold molar excess of a non-nucleophilic base like triethylamine (TEA).
-
Conjugation Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.
Protocol 3: Boc Deprotection of PEGylated Nanoparticles[4][10]
This protocol removes the Boc protecting group to expose the terminal aminooxy or amine group for subsequent conjugation.
-
Nanoparticle Suspension: Resuspend the purified and dried Boc-protected PEGylated nanoparticles in anhydrous dichloromethane (B109758) (DCM).
-
Deprotection Reaction: Add trifluoroacetic acid (TFA) to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the deprotected nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat this washing step three times to ensure complete removal of residual acid.
-
Final Product: The resulting nanoparticles have a surface decorated with PEG linkers terminating in a reactive aminooxy or amine group, ready for further conjugation to a drug or targeting ligand.
Visualizations
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to troubleshoot incomplete t-Boc deprotection in t-Boc-Aminooxy-PEG12-Boc reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for incomplete t-Boc deprotection of t-Boc-Aminooxy-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed t-Boc deprotection?
A1: The deprotection of a t-Boc group proceeds via acidolysis. The process involves three main steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][2]
-
Carbocation Formation: The protonated group fragments, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and the free aminooxy group, which is then protonated by the acid to form an ammonium (B1175870) salt.[1][2]
Q2: Why can incomplete deprotection occur with PEGylated compounds?
A2: Incomplete deprotection with PEGylated compounds can be attributed to several factors. The bulky nature of the polyethylene (B3416737) glycol (PEG) chain can cause steric hindrance, slowing down the reaction rate by impeding the acid's approach to the Boc-protected amine.[3][4] Additionally, ensuring adequate solubility of the PEG-linker conjugate in the reaction solvent is crucial for the reaction to proceed to completion.[3][4]
Q3: What are the primary signs of an incomplete deprotection reaction?
A3: The most common sign of incomplete deprotection is the presence of the starting material in the final product mixture. This can be identified using analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, you would observe a persistent spot corresponding to the starting t-Boc protected compound.[5]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by TLC or LC-MS.[4][6] For TLC analysis, a sample of the reaction mixture is spotted on a silica (B1680970) gel plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the deprotection.[5][7] LC-MS can provide more quantitative information on the consumption of the starting material and the formation of the desired product.[8]
Q5: What are the common side reactions during t-Boc deprotection?
A5: The primary cause of side reactions is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[8][9] This electrophilic carbocation can alkylate nucleophilic sites within the molecule, leading to undesired byproducts.[10][11] For molecules with sensitive functional groups, this can be a significant issue.
Troubleshooting Incomplete Deprotection
Q: I am observing a significant amount of starting material after my t-Boc deprotection reaction. What are the possible causes and how can I resolve this?
A: Incomplete deprotection is a common issue that can typically be resolved by optimizing the reaction conditions. The primary causes and their solutions are outlined below.
Possible Cause 1: Insufficient Acid Strength or Concentration
The cleavage of the t-Boc group is an acid-catalyzed reaction. If the acid concentration is too low, the reaction may not proceed to completion.[3][12]
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture. A common starting point is 20-50% (v/v) TFA in dichloromethane (B109758) (DCM).[4][13] If increasing the TFA concentration is not effective, consider using a stronger acid system, such as 4M hydrochloric acid (HCl) in 1,4-dioxane.[3][4]
Possible Cause 2: Inadequate Reaction Time or Temperature
Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not be enough for the complete removal of the t-Boc group.[3][12]
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[4] While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but be aware that this may also increase the likelihood of side reactions.[9]
Possible Cause 3: Steric Hindrance
The PEG12 chain can sterically hinder the acid's access to the t-Boc group, slowing down the rate of cleavage.[3][4]
-
Solution: In cases of significant steric hindrance, extending the reaction time or increasing the acid concentration are the primary strategies to drive the reaction to completion.[4][10]
Possible Cause 4: Solvent and Solubility Issues
The chosen solvent must ensure that both the this compound and the acid are fully solvated for the reaction to be efficient.[3][12]
-
Solution: Dichloromethane (DCM) is a widely used and effective solvent for TFA-mediated deprotections.[4] Ensure that your starting material is fully dissolved in the solvent before adding the acid. Using anhydrous DCM is also recommended as moisture can reduce the effective acid concentration.[1][12]
Data Presentation
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50%[13] | Dichloromethane (DCM)[14] | 0.5 - 2 hours[14] | 0°C to Room Temp[14] |
| Hydrochloric Acid (HCl) | 4M[14] | 1,4-Dioxane[14] | 1 - 4 hours[14] | Room Temp[14] |
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5%[4] | A general and effective scavenger for the tert-butyl cation.[4][15] |
| Water | 2.5 - 5%[4] | Acts as a carbocation scavenger, converting the tert-butyl cation to tert-butanol.[8] |
| Thioanisole | 5%[4] | Recommended for protecting methionine and tryptophan residues from alkylation.[4][8] |
| 1,2-Ethanedithiol (EDT) | 2.5%[4] | Used to protect cysteine residues from alkylation.[4][9] |
Table 3: Analytical Methods for Monitoring Deprotection
| Method | Principle | Information Provided | Key Observation for Completion |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence or absence of the tert-butyl group (a singlet peak for 9 protons).[7] | Disappearance of the ~1.4 ppm singlet from the t-Boc group. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio. | Confirms the molecular weight of the product. | Observation of the molecular ion peak corresponding to the deprotected product (a mass decrease of 100.12 g/mol ).[7] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Monitors the disappearance of the starting material and appearance of the product.[7] | Disappearance of the less polar starting material spot and appearance of a new, more polar product spot at a lower Rf.[5] |
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] If the substrate is sensitive to side reactions, add an appropriate scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[4][13]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[3][8] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, spot the starting material (as a reference) and a small aliquot of the reaction mixture.
-
Elution: Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The eluent should be chosen so that the starting material has an Rf of approximately 0.5 to allow for clear separation from the more polar product.[7]
-
Visualization: After development, dry the plate thoroughly. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a potassium permanganate (B83412) (KMnO₄) stain. To specifically confirm the presence of the free amine, a ninhydrin (B49086) stain can be used, which will produce a colored spot for the deprotected product but not the t-Boc protected starting material.[5][7]
Protocol 3: Neutralization of the TFA Salt (Optional)
-
Dissolution: Dissolve the crude TFA salt residue in a suitable organic solvent like DCM.[3]
-
Washing: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[3][6]
Mandatory Visualizations
Caption: Acid-catalyzed t-Boc deprotection mechanism.
Caption: Experimental workflow for t-Boc deprotection.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Strategies to improve the aqueous solubility of t-Boc-Aminooxy-PEG12-Boc conjugates.
This guide provides researchers, scientists, and drug development professionals with strategies to address aqueous solubility challenges encountered with t-Boc-Aminooxy-PEG12-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG12 chain in my this compound conjugate?
A1: The polyethylene (B3416737) glycol (PEG) chain is a hydrophilic spacer. Its main function is to increase the aqueous solubility of the molecule it is attached to.[1][2][3] The ether oxygen groups in the PEG backbone can form hydrogen bonds with water, making it an effective solubilizing agent for use in biological environments.[4][]
Q2: Why is my this compound conjugate exhibiting poor aqueous solubility despite the PEG12 chain?
A2: While the PEG12 chain enhances hydrophilicity, poor solubility can arise from several factors:
-
Hydrophobic Protecting Groups: The two terminal tert-butyloxycarbonyl (t-Boc) groups are hydrophobic and significantly decrease the overall aqueous solubility of the conjugate.[6]
-
Conjugated Molecule: If the molecule you have conjugated to the PEG linker is highly hydrophobic, it can counteract the solubilizing effect of the PEG chain.[6]
-
High Concentration: You may be attempting to create a solution that exceeds the intrinsic solubility limit of the conjugate in a purely aqueous medium.[6]
Q3: In which organic solvents can I dissolve my this compound conjugate?
A3: These types of conjugates are typically soluble in common polar aprotic organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[7] It is often best practice to create a concentrated stock solution in one of these solvents before preparing an aqueous working solution.[6]
Q4: How can removing the t-Boc groups improve solubility?
A4: The t-Boc protecting group is hydrophobic. Removing it under mild acidic conditions exposes the more polar aminooxy and amine functional groups.[2][6] This deprotection increases the overall polarity of the molecule, which generally leads to improved solubility in aqueous solutions. The Boc group is stable in basic and nucleophilic conditions but is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
Troubleshooting Guide: Precipitate Formation
This section provides a systematic approach to resolving issues when your conjugate precipitates upon dilution into an aqueous buffer.
Problem: My conjugate, dissolved in an organic solvent, precipitated when I diluted it into my aqueous buffer.
This is a common issue often referred to as "salting out," where a rapid change in solvent polarity causes the compound to crash out of solution.[6] The troubleshooting workflow below can help identify and solve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Purification methods for separating unreacted t-Boc-Aminooxy-PEG12-Boc from the product.
Topic: Purification strategies for separating reaction products from unreacted t-Boc-Aminooxy-PEG12-Boc.
This guide provides researchers, scientists, and drug development professionals with actionable solutions for purifying small molecules or biomolecules conjugated with the this compound linker. Below are frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when trying to remove unreacted this compound?
A1: The primary challenges stem from the physicochemical properties of the PEG linker. These include:
-
High Polarity: The polyethylene (B3416737) glycol chain makes the linker and, often, the final product highly polar, which can lead to difficult separation using standard normal-phase chromatography.[1]
-
Similar Properties: The conjugated product and the unreacted bifunctional linker may have very similar polarity and hydrophobicity, resulting in co-elution during chromatography.[2]
-
Physical State: PEGylated compounds are frequently oils or waxy solids, which makes purification by precipitation or recrystallization difficult.[2]
-
Lack of UV Absorbance: The PEG linker itself lacks a strong UV chromophore, complicating detection during HPLC unless the conjugated molecule is UV-active.[3]
Q2: Which purification techniques are most effective for this separation?
A2: The two most effective chromatographic techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silica (B1680970) Gel Flash Chromatography.[4] RP-HPLC typically provides higher resolution and is ideal for achieving high purity on an analytical to semi-preparative scale.[2][4] Flash chromatography is a faster, more scalable method suitable for initial cleanup or for larger quantities where baseline separation is less critical.[4] Alternative methods like Size-Exclusion Chromatography (SEC) can be effective if there is a significant size difference between the product and the linker.[]
Q3: How can I monitor the purification process effectively?
A3: For flash chromatography, Thin-Layer Chromatography (TLC) is a rapid and effective monitoring tool.[1] Since PEG compounds are often not UV-active, visualization requires a chemical stain. A potassium permanganate (B83412) stain is an excellent general-purpose choice for visualizing organic compounds on a TLC plate.[1] For HPLC, if your product lacks a UV chromophore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended.[1][6]
Q4: My crude product is a sticky oil after the reaction work-up. What is the best way to proceed with purification?
A4: This is a very common issue with PEGylated molecules.[2] The most effective approach for purifying oily compounds is to directly use chromatography.[2] You can dissolve the crude oil in a minimal amount of a suitable solvent (like DMF, DMSO, or the chromatography mobile phase) and load it onto a column for purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation or co-elution in RP-HPLC | The hydrophobicity of your product and the unreacted linker are too similar.[2] | Optimize the Gradient: Use a shallower, longer gradient to improve resolution.[2] Change the Mobile Phase: Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or isopropanol).[2] Use an Ion-Pairing Agent: Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and selectivity, especially for polar or ionizable compounds.[4] Try a Different Column: A C18 stationary phase is common, but a C4 or phenyl-hexyl column may offer different selectivity.[7][8] |
| Streaking or severe tailing on a silica gel column | The polar PEG chain is interacting strongly with acidic silanol (B1196071) groups on the silica surface.[1] | Optimize the Solvent System: Standard ethyl acetate/hexane systems are often ineffective. Use a more polar eluent, such as a gradient of methanol in dichloromethane (B109758) (DCM).[1] Use an Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to your eluent to block the acidic silanol sites and improve peak shape.[1] |
| Product does not retain on a C18 column (elutes in the void volume) | The product is too polar for the stationary phase, potentially leading to "phase collapse" in highly aqueous mobile phases.[1] | Use an "Aqueous-Stable" C18 Column: These columns are designed for use with 100% aqueous mobile phases.[1] Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase with a high-organic mobile phase.[1][9] |
| Low recovery of the final product | The product may be degrading on the column or binding irreversibly to the stationary phase.[4][10] | Check Product Stability: Investigate the stability of your conjugate at the pH of your mobile phase (e.g., in the presence of TFA).[4] Reduce Non-specific Binding: For ion-exchange or HIC, optimize the pH and salt gradient. For silica, deactivating the column with triethylamine may help.[10] Use a Faster Method: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column if resolution allows. |
Comparison of Primary Purification Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase (Silica) Flash Chromatography |
| Principle | Separation based on hydrophobicity.[] | Separation based on polarity. |
| Best For | Achieving high purity (>95-99%) for small to medium-scale batches.[2] | Rapid, larger-scale purification; initial cleanup before a high-resolution step.[4] |
| Advantages | High resolution and purity achievable; well-established and reproducible.[2] | Fast, simple, inexpensive, and highly scalable. |
| Disadvantages | Can be time-consuming; may require significant method development; requires specialized equipment.[2] | Lower resolution compared to HPLC; may require more solvent; peak tailing can be an issue for PEG compounds.[1] |
Purification Workflow Diagram
Caption: Workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for high-resolution separation based on hydrophobicity.
1. Materials and Equipment:
-
Preparative or Semi-Preparative HPLC system with a UV and/or ELSD detector.
-
Reversed-phase column (e.g., C18, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude reaction mixture.
-
0.22 µm syringe filters.
2. System Preparation:
-
Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[2]
3. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).[2]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[2]
4. Chromatographic Separation:
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample using a linear gradient of Mobile Phase B. An initial scouting gradient could be 10% to 90% Mobile Phase B over 30-60 minutes.[2] This gradient will require optimization based on the specific properties of your product.
-
Monitor the separation by UV absorbance (if applicable) and/or ELSD.
-
Collect fractions as the compounds elute from the column.[2]
5. Analysis and Product Isolation:
-
Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify those containing the pure product.
-
Combine the pure fractions, and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.
Protocol 2: Purification by Normal-Phase (Silica Gel) Flash Chromatography
This protocol is suitable for larger-scale purification where separation is based on polarity.
1. Materials and Equipment:
-
Flash chromatography system or glass column for manual packing.
-
Silica gel (e.g., 230-400 mesh).
-
Eluent System: Dichloromethane (DCM) and Methanol (MeOH).
-
Additive: Triethylamine (TEA).
-
TLC plates, chamber, and potassium permanganate stain.
2. Column Preparation:
-
Prepare the silica gel slurry in the initial, low-polarity eluent (e.g., 100% DCM).
-
Pack the column with the slurry, ensuring an even and compact bed.
-
Add a thin layer of sand to the top of the silica to prevent disruption during sample loading.[4]
-
Equilibrate the column by washing with 2-3 column volumes of the initial eluent.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal volume of DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 100% DCM or 1-2% MeOH in DCM) containing 0.1-0.5% TEA.[1]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise gradient (e.g., 2%, 4%, 6% MeOH) is often effective.
-
Collect fractions throughout the run and monitor their composition by TLC, visualizing with potassium permanganate stain.[4]
5. Product Isolation:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvents under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
How to prevent aggregation of proteins after conjugation with t-Boc-Aminooxy-PEG12-Boc.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following conjugation with t-Boc-Aminooxy-PEG12 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is t-Boc-Aminooxy-PEG12-Boc and what are its reactive derivatives used for?
A1: The molecule this compound itself has both ends protected by a tert-butyloxycarbonyl (Boc) group, making it non-reactive for direct conjugation. It is more likely that you are working with a derivative such as t-Boc-Aminooxy-PEG12-acid or t-Boc-Aminooxy-PEG12-NHS ester . These are heterobifunctional PEG linkers used in bioconjugation.[1][2][3]
-
t-Boc-Aminooxy-PEG12-acid : This linker has a terminal carboxylic acid that can be activated (e.g., with EDC) to react with primary amines (like lysine (B10760008) residues) on a protein, forming a stable amide bond.[1][2]
-
t-Boc-Aminooxy-PEG12-NHS ester : This linker contains an N-hydroxysuccinimide (NHS) ester that directly reacts with primary amines under mild conditions.[3]
-
Boc-protected Aminooxy Group : This group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone.[4]
-
PEG12 Spacer : The polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity and solubility of the resulting protein conjugate, which can help reduce aggregation and immunogenicity.[5][6]
Q2: What are the primary causes of protein aggregation after conjugation with a PEG linker?
A2: Protein aggregation post-PEGylation is a multifaceted issue. Key causes include:
-
Suboptimal Reaction Conditions : The stability of a protein is highly dependent on factors like pH, temperature, and buffer composition. Deviating from the protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[7][8]
-
High Protein or Reagent Concentration : Close proximity of protein molecules at high concentrations increases the likelihood of intermolecular interactions and aggregation.[5][7]
-
Over-labeling : Attaching too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.[7][9]
-
Conformational Changes : The covalent modification of the protein surface can disrupt its natural three-dimensional structure, leading to instability and aggregation.[5][10]
-
Hydrophobicity : If the molecule being conjugated to the protein via the PEG linker is hydrophobic, it can increase the overall hydrophobicity of the protein, promoting self-association.[5][9]
Q3: How does the PEG12 chain in the linker affect protein stability and aggregation?
A3: The polyethylene glycol (PEG) chain is hydrophilic and flexible. Attaching PEG chains to a protein ("PEGylation") generally has a positive effect on stability and solubility for several reasons:
-
Increased Hydrophilicity : The PEG chain is highly water-soluble and can help to offset the hydrophobicity of the protein or the conjugated molecule, improving the solubility of the entire conjugate.[1][5]
-
Steric Hindrance : The flexible PEG chains create a "shield" around the protein, which can physically block intermolecular interactions that lead to aggregation.[6]
-
Increased Hydrodynamic Volume : PEGylation increases the effective size of the protein in solution, which can also help to prevent aggregation and reduce clearance rates in vivo.[6]
However, the site of PEGylation is crucial. Modification at a site that induces unfavorable conformational changes could potentially enhance aggregation.[11]
Q4: How can I detect and quantify protein aggregation in my sample?
A4: It is recommended to use a combination of methods to get a comprehensive profile of aggregation.[12]
-
Visual Inspection : The simplest method is to check for visible precipitates or cloudiness (turbidity) in the solution.[9]
-
UV-Vis Spectroscopy : An increase in absorbance at wavelengths around 350 nm can indicate the presence of light-scattering aggregates.[13]
-
Dynamic Light Scattering (DLS) : This technique measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[12][14]
-
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.[12][13]
-
SDS-PAGE : Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently linked aggregates.[12]
Q5: Is aggregation always irreversible?
A5: Protein aggregates can be reversible or irreversible, and non-covalent or covalent.[8][15] Non-covalent aggregates, held together by weaker forces like hydrophobic or electrostatic interactions, can sometimes be reversed by optimizing buffer conditions (e.g., changing pH, ionic strength, or adding detergents). Covalent aggregates, often formed by incorrect disulfide bond formation, are typically irreversible. It is far more effective to prevent aggregation from occurring in the first place than to try and reverse it.
Troubleshooting Guide
This guide addresses common issues encountered during and after protein conjugation.
Caption: A troubleshooting guide for protein aggregation issues.
Data Summaries
Table 1: Common Causes of Aggregation and Prevention Strategies
| Cause | Prevention Strategy | Rationale |
| Suboptimal Buffer (pH, Ionic Strength) | Screen a range of pH values and salt concentrations to find the optimal conditions for protein stability.[16] | Proteins are least soluble at their isoelectric point (pI). Adjusting pH away from the pI increases net charge and electrostatic repulsion, preventing aggregation.[16] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., < 5 mg/mL).[7][9] | Reduces the frequency of intermolecular collisions that can lead to aggregation.[7] |
| Over-labeling | Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal reagent-to-protein ratio.[9][10] | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and cause insolubility.[9] |
| High Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] | Slows down both the conjugation reaction and aggregation kinetics, favoring controlled modification over intermolecular cross-linking.[11] |
| Reagent Handling | Dissolve the PEG reagent in an appropriate organic solvent (e.g., DMSO) before adding it slowly to the protein solution with gentle mixing.[5][9] | Prevents localized high concentrations of the reagent and ensures it is fully dissolved, avoiding precipitation.[7][9] |
| Inherent Protein Instability | Add stabilizing excipients to the reaction and storage buffers.[17][18] | Excipients can stabilize the protein's native structure and increase its solubility.[18][19] |
Table 2: Recommended Stabilizing Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol[7][11] | Stabilize protein structure through preferential exclusion, which favors a more compact, hydrated protein state.[18][19] |
| Amino Acids | Arginine, Glycine, Glutamic Acid | 50-250 mM[11][20] | Can suppress protein-protein interactions, shield hydrophobic patches, and increase solubility.[19][20] |
| Surfactants (non-ionic) | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.05% (v/v)[5][11] | Reduce surface tension and prevent surface-induced aggregation at air-water or container interfaces.[17][18] |
| Reducing Agents | DTT, TCEP | 1-5 mM | For proteins with free cysteines, these agents prevent the formation of incorrect intermolecular disulfide bonds.[16][21] |
Table 3: Comparison of Techniques for Detecting Protein Aggregation
| Technique | Principle | Information Provided | Advantage |
| DLS | Measures fluctuations in scattered light due to Brownian motion.[12] | Provides size distribution and detects large aggregates. | Highly sensitive to small amounts of large aggregates.[12] |
| SEC | Size-based separation of molecules in solution.[13] | Quantifies monomers, dimers, and higher-order soluble aggregates. | Provides quantitative data on the distribution of soluble species.[12] |
| SDS-PAGE (non-reducing) | Separates proteins by molecular weight under denaturing conditions.[12] | Reveals high-molecular-weight species corresponding to covalent aggregates. | Simple and widely available method to detect covalent aggregation. |
| Native MS | Mass spectrometry of intact, non-covalently bound complexes.[22] | Characterizes the composition and stoichiometry of soluble oligomers. | Provides detailed molecular-level information on aggregate species.[22][23] |
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation during conjugation.
Caption: An experimental workflow for screening optimal PEGylation conditions.
-
Protein Preparation : Dialyze the protein into an amine-free buffer (e.g., PBS, HEPES) at a pH where it is known to be stable. Adjust the protein concentration.
-
Reaction Setup : Prepare a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time or use a design of experiments (DoE) approach.
-
Reagent Addition : Prepare a stock solution of the t-Boc-Aminooxy-PEG12 derivative in an appropriate solvent (e.g., DMSO). Add the required volume to each reaction tube slowly while mixing gently.
-
Incubation : Incubate the reactions at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours or overnight).[11]
-
Analysis : After incubation, analyze each sample for aggregation using methods like DLS for detecting large aggregates and SEC to quantify soluble aggregates and monomer loss.[12]
-
Optimization : Identify the combination of conditions that results in the highest conjugation efficiency with the lowest level of aggregation.
Protocol 2: General Method for Conjugation with t-Boc-Aminooxy-PEG12-NHS Ester
-
Protein Preparation : Dialyze the protein into an amine-free buffer with a pH between 7.2 and 8.0 (e.g., 1x PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.[9]
-
Reagent Preparation : Immediately before use, dissolve the t-Boc-Aminooxy-PEG12-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[5]
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the reagent slowly with gentle mixing.[9]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[9]
-
Purification : Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Characterization : Analyze the conjugate to determine the degree of labeling and assess for any aggregation (e.g., using SEC-MALS, DLS).
References
- 1. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. approcess.com [approcess.com]
- 14. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. nanoscience.com [nanoscience.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. researchgate.net [researchgate.net]
- 21. utsouthwestern.edu [utsouthwestern.edu]
- 22. par.nsf.gov [par.nsf.gov]
- 23. Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Excl usion Chromatography | Springer Nature Experiments [experiments.springernature.com]
Common challenges in the synthesis of PROTACs using long PEG linkers.
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a long PEG linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][2] The linker is not just a spacer but a critical component that influences the PROTAC's overall success.[1] Its primary role is to position the target protein and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
The linker's length is a crucial parameter that requires empirical optimization for each POI-E3 ligase pair.[1][4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3][5]
-
Too long: An excessively long or flexible linker can lead to an unstable ternary complex due to a high entropic penalty, resulting in inefficient ubiquitination.[6][7] It can also contribute to the "hook effect," where efficacy decreases at high concentrations.[1]
Q2: What are the main advantages of using PEG chains as linkers in PROTACs?
PEG linkers are widely used in PROTAC design for several key reasons:[7][8]
-
Enhanced Solubility: Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[8][9][10]
-
Tunable Length: PEG linkers are commercially available in various discrete lengths, allowing for the systematic synthesis of a PROTAC library to empirically determine the optimal length for maximal degradation efficacy.[3][7]
-
Flexibility: The flexibility of PEG chains can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[1][6]
-
Synthetic Accessibility: Bifunctional PEG linkers facilitate a modular and efficient assembly of PROTACs through robust chemical methods.[7][8]
Q3: How do long PEG linkers affect the physicochemical properties of a PROTAC, such as permeability?
There is a significant trade-off between the properties conferred by long PEG linkers.[6] While they generally improve aqueous solubility, they can negatively impact other drug-like properties:[10][11]
-
Increased Molecular Weight and Polar Surface Area (PSA): Longer PEG chains increase the overall size and polarity of the PROTAC, which can hinder its ability to passively diffuse across cell membranes, leading to poor cell permeability.[6][11]
-
Conformational Shielding: In some cases, the flexible PEG linker can fold to shield its own polar groups, which may improve membrane traversal.[11][12]
-
Balancing Properties: Achieving a balance between solubility and permeability is a key challenge. Sometimes, hybrid linkers combining hydrophilic PEG units with more lipophilic alkyl chains are used to optimize this balance.[12]
Q4: What is the "hook effect" and how is it related to long PEG linkers?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[6] This occurs because excessive PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][11] The length and flexibility of the linker can influence the stability of these non-productive binary complexes.[6] While primarily concentration-dependent, a well-designed linker that promotes positive cooperativity can help stabilize the ternary complex over the binary ones, mitigating the hook effect.[11]
PROTAC Mechanism of Action
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochempeg.com [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Investigating the stability of oxime linkage from t-Boc-Aminooxy-PEG12-Boc at physiological pH.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of oxime linkages formed from t-Boc-Aminooxy-PEG12-Boc at physiological pH.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxime linkage formed from this compound at physiological pH (pH 7.4)?
Q2: What are the primary factors that influence the stability of an oxime linkage?
The stability of an oxime linkage is influenced by several key factors:
-
pH: Oxime hydrolysis is catalyzed by acid.[6][7] While the formation is often optimal under mildly acidic conditions (around pH 4.5), these conditions can also promote cleavage.[6][8] At physiological pH (around 7.4), oxime linkages are generally more stable.[2][6]
-
Electronic and Steric Factors: The chemical structure of the molecules being conjugated plays a significant role.[9] Oximes derived from ketones are generally more stable than those from aldehydes.[7][9] Additionally, electron-withdrawing groups near the C=N bond can enhance stability by decreasing the basicity of the imine nitrogen, making it less susceptible to protonation and subsequent hydrolysis.[6]
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of oxime hydrolysis.[7]
Q3: My oxime-linked bioconjugate appears to be degrading. How can I confirm if the oxime bond is being cleaved?
Several analytical techniques can be employed to confirm the cleavage of an oxime bond:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the intact bioconjugate from its degradation products. A decrease in the peak corresponding to the intact conjugate and the appearance of new peaks over time would indicate instability.[6]
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the intact bioconjugate and its cleaved fragments by their mass-to-charge ratios, confirming the site of cleavage.[6]
-
¹H NMR Spectroscopy: The rate of hydrolysis can be determined by monitoring the disappearance of the oxime signal and the appearance of the corresponding aldehyde/ketone signal over time using ¹H NMR spectroscopy.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of oxime conjugate | Suboptimal reaction pH. | While oxime formation is faster at acidic pH, physiological pH reactions can be slow. Consider using a catalyst like aniline (B41778) or its derivatives to increase the reaction rate at neutral pH.[9][10] |
| Low concentration of reactants. | The rate of oxime formation is concentration-dependent. If possible, increase the concentration of the aminooxy and carbonyl components. | |
| Hydrolysis of the oxime during purification. | If purification methods involve acidic conditions, the oxime linkage may be susceptible to cleavage. Use purification buffers with a neutral pH (7.0-7.4).[6] | |
| Bioconjugate is unstable in storage buffer | The buffer is too acidic. | Adjust the pH of the storage buffer to neutral (pH 7.0-7.4). Avoid buffers with acidic components if possible.[6] |
| Presence of catalysts promoting hydrolysis. | Ensure that catalysts used during the ligation step are completely removed during purification. | |
| Difficulty in purifying the bioconjugate | The catalyst used for ligation is interfering with purification. | Use a lower concentration of the catalyst. Some newer catalysts are effective at low millimolar concentrations. Alternatively, choose a catalyst with properties that facilitate its removal during your chosen purification method.[6] |
Quantitative Data Summary
While specific half-life data for this compound derived oximes at physiological pH is not provided in the search results, the following table summarizes the relative stability of oximes compared to other linkages based on available literature.
| Linkage Type | Relative Hydrolytic Stability at Neutral/Physiological pH | Key influencing Factors |
| Oxime | High (more stable than hydrazones)[2][11] | pH, Temperature, Electronic/Steric effects of precursors[7][9] |
| Hydrazone | Moderate (less stable than oximes)[2][9] | pH (labile under acidic conditions), Electronic effects of precursors[3][9] |
| Imines (Schiff Bases) | Low (generally less stable than oximes and hydrazones)[1] | pH, Temperature |
Note: The stability of any specific conjugate will depend on the precise molecular structure and the experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation at Physiological pH
This protocol outlines a general method for conjugating an aminooxy-containing molecule (e.g., deprotected this compound derivative) to an aldehyde or ketone-containing molecule at physiological pH.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline or a substituted aniline catalyst (e.g., p-phenylenediamine) stock solution (optional)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aminooxy-functionalized molecule and the aldehyde or ketone-functionalized molecule in PBS (pH 7.4) at the desired concentrations.
-
(Optional) If using a catalyst, add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 2-10 mM).
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the reactivity of the components and the presence of a catalyst. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, purify the oxime-linked conjugate from unreacted starting materials and catalyst using a suitable purification method.
-
Characterize the purified conjugate to confirm its identity and purity.
Protocol 2: HPLC-Based Stability Assessment of Oxime Linkage
This protocol provides a general method for assessing the stability of an oxime-linked conjugate at physiological pH over time.
Materials:
-
Purified oxime-linked conjugate
-
PBS, pH 7.4
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (e.g., water and acetonitrile (B52724) with a suitable modifier like formic acid)
Procedure:
-
Prepare a solution of the purified oxime-linked conjugate in PBS (pH 7.4) at a known concentration.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by HPLC to separate the intact conjugate from any degradation products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time to determine the stability profile and estimate the half-life of the oxime linkage under the tested conditions.
Visualizations
Caption: Experimental workflow for oxime ligation and stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Considerations for scaling up bioconjugation reactions with t-Boc-Aminooxy-PEG12-Boc.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up bioconjugation reactions using t-Boc-Aminooxy-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker containing a Boc-protected aminooxy group and a Boc-protected amine, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][] Its primary application is in bioconjugation, where it can link two molecules, often a biomolecule (like a protein or antibody) to another molecule (like a small molecule drug or a fluorescent dye).[3] The PEG spacer enhances solubility and biocompatibility.[4]
Q2: What is the reaction mechanism for bioconjugation with an aminooxy linker?
A2: The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[5][6] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for biological molecules.[7][8]
Q3: Why is the t-Boc protecting group used?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under many reaction conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA), allowing for controlled, sequential conjugation reactions.[10][11]
Q4: What are the key considerations when scaling up this bioconjugation reaction?
A4: When scaling up, it is crucial to consider factors such as reaction stoichiometry, pH, temperature, mixing efficiency, and reaction time.[12][13] Process hold times and the potential for aggregation also become more significant at a larger scale.[12] Consistent product quality and scalability require careful process development and optimization.[14]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Suggestion |
| Incomplete t-Boc Deprotection | Verify complete deprotection of the aminooxy group using analytical techniques like ¹H NMR or mass spectrometry before proceeding with the conjugation step. Optimize deprotection time and TFA concentration.[11][15] |
| Suboptimal Reaction pH | The optimal pH for oxime ligation is typically between 4 and 5.[7][8] Ensure the reaction buffer is maintained within this range. At neutral pH, the reaction rate is significantly slower.[16] |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients and reduced reaction rates, especially at a larger scale. Ensure uniform and efficient agitation throughout the reaction.[13] |
| Steric Hindrance | The accessibility of the aldehyde or ketone on the target biomolecule can impact conjugation efficiency. Consider linker length if steric hindrance is a suspected issue. |
| Incorrect Stoichiometry | Optimize the molar ratio of the deprotected linker to the target biomolecule. A molar excess of the linker is often used to drive the reaction to completion. |
Issue 2: Product Aggregation
| Potential Cause | Troubleshooting Suggestion |
| Hydrophobic Interactions | Hydrophobic payloads or linkers can promote aggregation.[13] Optimize conjugation conditions by adjusting pH, solvent composition, and protein concentration.[13] Controlled, gradual addition of the linker can also minimize aggregation.[13] |
| Incorrect Buffer Conditions | The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems to find one that maintains the solubility of all components. |
| High Protein Concentration | High concentrations of the biomolecule can increase the likelihood of aggregation. Consider performing the conjugation at a lower protein concentration. |
Issue 3: Heterogeneity of the Final Conjugate
| Potential Cause | Troubleshooting Suggestion |
| Multiple Conjugation Sites | If the target biomolecule has multiple potential conjugation sites, this can lead to a heterogeneous product mixture. Consider site-specific conjugation strategies if a homogeneous product is required. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | The average number of molecules conjugated to each biomolecule (e.g., DAR for antibody-drug conjugates) is a critical quality attribute.[17] Use analytical techniques like HIC or mass spectrometry to monitor and control the DAR.[17][18] |
| Presence of Unreacted Species | Unreacted biomolecule, linker, or payload can contribute to heterogeneity. Optimize the purification process to effectively remove these impurities.[19] |
Experimental Protocols
Protocol 1: t-Boc Deprotection of this compound
-
Dissolve the this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[11]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or mass spectrometry.
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure.
-
The resulting deprotected linker can be used directly in the next step or purified if necessary.
Protocol 2: Oxime Ligation Bioconjugation
-
Dissolve the aldehyde or ketone-containing biomolecule in an appropriate aqueous buffer with a pH between 4.0 and 5.0.[7]
-
Dissolve the deprotected aminooxy-PEG12-linker in the same buffer.
-
Add the desired molar excess of the linker solution to the biomolecule solution with gentle mixing.
-
Aniline (B41778) or its derivatives can be added as a catalyst to accelerate the reaction.[7][16]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, with gentle agitation.[7]
-
Monitor the reaction progress using techniques like SDS-PAGE, SEC-HPLC, or mass spectrometry.[20]
Protocol 3: Purification of the PEGylated Bioconjugate
-
Equilibrate a size-exclusion chromatography (SEC) column with a suitable buffer (e.g., PBS).[21][22] SEC is effective for removing unreacted, low molecular weight species.[]
-
Load the conjugation reaction mixture onto the SEC column.
-
Elute the sample with the equilibration buffer. The larger bioconjugate will elute first.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
Alternative or additional purification steps may include ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different charge or hydrophobicity, respectively.[22][][24]
Quantitative Data Summary
Table 1: Typical Reaction Parameters for t-Boc Deprotection
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) |
| TFA:Solvent Ratio (v/v) | 1:1 |
| Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
Table 2: Typical Reaction Parameters for Oxime Ligation
| Parameter | Value |
| pH | 4.0 - 5.0 |
| Temperature | Room Temperature - 37°C |
| Reaction Time | 2 - 24 hours |
| Linker to Biomolecule Molar Ratio | 5:1 to 20:1 |
| Catalyst (optional) | Aniline or aniline derivatives |
Visualizations
Caption: Experimental workflow for bioconjugation scale-up.
Caption: Troubleshooting decision tree for bioconjugation.
Caption: Chemical reaction of oxime ligation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 14. abzena.com [abzena.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. benchchem.com [benchchem.com]
- 22. biopharminternational.com [biopharminternational.com]
- 24. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Avoiding common pitfalls when working with t-Boc-Aminooxy-PEG12-Boc in a research lab.
Welcome to the technical support guide for t-Boc-Aminooxy-PEG12-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common pitfalls during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker. It contains an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group at one end and another Boc-protected amine at the other, connected by a 12-unit PEG chain. The PEG chain enhances solubility and provides a flexible spacer.[1][2][3] This structure is often used in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).[]
Q2: How should I properly store this reagent?
To ensure its integrity, the lyophilized reagent should be stored in a tightly sealed container at -20°C, protected from moisture and light.[5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which can compromise the reagent's stability.[6][7] For solutions, especially in anhydrous solvents like DMSO, it is recommended to store them at -20°C for up to one month.[8]
Q3: What is the purpose of the t-Boc protecting groups?
The tert-butyloxycarbonyl (t-Boc) group is an acid-labile protecting group for the aminooxy and amine functionalities.[3] It prevents unwanted side reactions during synthesis or conjugation steps. The Boc group is stable under many conditions but can be selectively and cleanly removed using a strong acid like trifluoroacetic acid (TFA) to reveal the reactive aminooxy or amine group.[3][9]
Q4: What is the aminooxy group used for?
The aminooxy group is used for chemoselective ligation. It reacts specifically with aldehydes or ketones to form a highly stable oxime bond.[10] This reaction is bioorthogonal, meaning it can proceed in complex biological mixtures without interfering with native functional groups, making it ideal for site-specific modification of proteins, peptides, and other biomolecules.[11][12]
Q5: Why is the PEG12 linker beneficial?
The polyethylene glycol (PEG) linker offers several advantages in bioconjugation:
-
Improved Solubility: The hydrophilic nature of PEG significantly increases the aqueous solubility of conjugated molecules, especially hydrophobic ones.[1][2][13]
-
Enhanced Stability: PEG chains can protect the attached molecule from enzymatic degradation.[1][2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a biomolecule, reducing the potential for an immune response.[1][2]
-
Pharmacokinetic Improvement: By increasing the molecule's hydrodynamic size, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1][14]
Experimental Workflows & Protocols
The primary workflow for using this compound involves two key steps: the deprotection of the Boc group(s) followed by the oxime ligation reaction.
Workflow Diagram
Caption: General experimental workflow for Boc deprotection and oxime ligation.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the t-Boc protecting group using Trifluoroacetic Acid (TFA).
-
Preparation: Dissolve the this compound substrate in a dry solvent such as dichloromethane (B109758) (DCM).
-
Reaction: Add TFA to the solution to a final concentration of 20-50% (v/v).[15] If the target molecule contains sensitive residues (e.g., Tryptophan, Methionine), add scavengers like triisopropylsilane (B1312306) (TIS) (2.5% v/v) to the mixture to trap the reactive tert-butyl cations that are generated.[15]
-
Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the progress by a suitable method like LC-MS or TLC until the starting material is consumed.[15]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting amine/aminooxy TFA salt can often be used directly in the next step after thorough drying.[15][16]
Protocol 2: Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde- or ketone-containing molecule.
-
Preparation: Dissolve the aldehyde or ketone-containing molecule in an appropriate reaction buffer. The optimal pH for uncatalyzed reactions is typically between 4 and 5.[11][12][17]
-
Reagent Addition: Dissolve the dried aminooxy-PEG-amine TFA salt from Protocol 1 in the same buffer and add it to the aldehyde/ketone solution. A 1.2 to 1.5 molar excess of the aminooxy-PEG reagent is a good starting point.
-
Catalysis (Optional but Recommended): For reactions at or near neutral pH (6.5-7.5), the rate is very slow.[12] To accelerate the reaction, a nucleophilic catalyst is required. Add a stock solution of aniline (B41778) or one of its more efficient derivatives (see Table 2) to the reaction mixture.[11][18]
-
Incubation: Allow the reaction to proceed for 2 to 24 hours at room temperature or 37°C. Monitor the formation of the conjugate product by LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the final conjugate to remove unreacted PEG linker, catalyst, and starting biomolecule. Common methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase HPLC (RP-HPLC).[][20]
Troubleshooting Guide
Decision Tree for Low Conjugation Yield
Caption: A troubleshooting decision tree for diagnosing low yield issues.
Common Problems & Solutions
Issue 1: Incomplete Boc Deprotection
-
Question: My LC-MS analysis shows significant amounts of starting material remaining after the deprotection step. What went wrong?
-
Answer: This indicates an incomplete reaction.
-
Possible Cause: Insufficient acid concentration or reaction time. The stability of the Boc group can be influenced by steric hindrance.[15]
-
Solution: Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or extend the reaction time, carefully monitoring by LC-MS.[15] Ensure the substrate is fully dissolved.[15]
-
Possible Cause: The reactive tert-butyl cation generated during deprotection can re-alkylate the starting material or other nucleophiles.[15][21]
-
Solution: Add a scavenger such as triisopropylsilane (TIS) or anisole (B1667542) to the reaction mixture. This is especially critical if your molecule contains sensitive residues like tryptophan or methionine.[15]
-
Issue 2: Low Yield During Oxime Ligation
-
Question: The deprotection was successful, but the subsequent conjugation to my aldehyde-tagged protein is very inefficient. Why?
-
Answer: Low ligation efficiency is a common hurdle.
-
Possible Cause: The reaction pH is not optimal. Oxime formation is fastest at an acidic pH of around 4-5, but this can be detrimental to many proteins.[11][12] At neutral pH, the uncatalyzed reaction is extremely slow.[12]
-
Solution: If your biomolecule is stable at low pH, perform the reaction in a buffer at pH 4.5. If you must work at neutral pH (6.5-7.5), you must use a catalyst. Add aniline or p-phenylenediamine (B122844) to the reaction to significantly accelerate the rate of oxime formation.[11][18][22]
-
Possible Cause: The aldehyde or ketone on your target molecule may be unstable or inaccessible.
-
Solution: Ensure the aldehyde/ketone-containing molecule was freshly prepared or properly stored. Consider using a longer PEG linker to overcome potential steric hindrance between the reacting molecules.[14]
-
Issue 3: Difficulty in Purifying the Final Conjugate
-
Question: I have a complex mixture after my reaction, and I am struggling to isolate the desired PEGylated product. What purification strategy should I use?
-
Answer: Purification of PEGylated molecules requires selecting a method based on the differing physicochemical properties of the components in your mixture.
-
Size Exclusion Chromatography (SEC): This is often the first choice. PEGylation increases the hydrodynamic radius of a molecule, allowing for efficient separation of the larger conjugate from the smaller, unreacted PEG linker and other small reagents.[][23]
-
Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited to separate the PEGylated product from the unreacted native protein.[][20]
-
Reverse Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is very effective for purifying PEGylated peptides and for analytical assessment of conjugation.[]
-
Hydrophobic Interaction Chromatography (HIC): This is another option that separates based on hydrophobicity and can be a useful alternative or supplementary step to IEX.[][24]
-
Quantitative Data Summary
Table 1: Recommended Conditions for Boc Deprotection
| Reagent/Acid | Solvent | Concentration (v/v) | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20% - 50% | 30 - 120 min | Room Temp | Most common method. Use scavengers for sensitive substrates.[15] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 30 - 60 min | Room Temp | Milder alternative to TFA, useful for acid-sensitive molecules.[15] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 1 M | 60 - 180 min | Room Temp | Another mild alternative.[15] |
Table 2: Catalysts and Optimal pH for Oxime Ligation
| pH Range | Catalyst | Optimal Concentration | Relative Rate Enhancement | Suitability |
| 4.0 - 5.0 | None (Uncatalyzed) | N/A | Baseline | Optimal for acid-stable molecules.[11][12] |
| 6.5 - 7.5 | Aniline | 10 - 100 mM | ~40-fold (vs. uncatalyzed at pH 7) | Good for physiological conditions, but can be toxic at high concentrations.[11][12] |
| 6.5 - 7.5 | p-Phenylenediamine | 2 - 10 mM | ~120-fold (vs. uncatalyzed at pH 7) | More efficient than aniline at neutral pH and effective at lower concentrations.[11][18][22] |
| 6.5 - 7.5 | m-Phenylenediamine | 50 - 750 mM | Up to 15x more efficient than aniline | Highly soluble, allowing for significant rate increase at higher concentrations.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of t-Boc-Aminooxy-PEG12-Boc versus Shorter PEG Chain Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in the overall therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the efficacy of ADCs synthesized with the t-Boc-Aminooxy-PEG12-Boc linker versus those with shorter PEG chain linkers. The information presented herein is supported by a synthesis of experimental data from multiple studies to inform the rational design of next-generation ADCs.
The length of the PEG chain in a linker is a critical determinant of an ADC's performance, influencing its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. Longer PEG chains, such as the 12-unit PEG in this compound, are generally employed to enhance the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads. This increased hydrophilicity can mitigate aggregation, improve stability, and prolong the circulation half-life of the ADC.[1] However, the choice of PEG length represents a trade-off, as longer linkers may sometimes lead to reduced in vitro potency.[1]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. While a direct head-to-head study of a homologous series of t-Boc-Aminooxy-PEG-Boc linkers is not publicly available, the data presented reflects the general trends observed with varying PEG linker lengths in ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| Linker | Plasma Clearance (mL/kg/day) | Survival Rate (at 20 mg/kg dose) |
| No PEG | >46.3 | 0% (by day 5) |
| PEG8 | Not specified | 100% (at day 28) |
| PEG12 | 7.3 | 100% (at day 28) |
Data adapted from a study on MMAE-based ADCs with linkers containing varying PEG units.
Table 2: Influence of PEG Chain Length on Half-life and In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | Half-life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2 | 22 |
Data from a study on affibody-based drug conjugates, illustrating the general trend of PEG linkers increasing half-life while potentially decreasing in vitro potency.[2][3]
Table 3: Comparative In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| Linker | Tumor Growth Inhibition (%) |
| Non-PEGylated | 11 |
| PEG2 | 35-45 |
| PEG4 | 35-45 |
| PEG8 | 75-85 |
| PEG12 | 75-85 |
| PEG24 | 75-85 |
Data synthesized from a study investigating the effect of PEG chain length on ADC tumor and tissue distribution in tumor-bearing xenograft mice.
Mandatory Visualization
References
What are the best alternatives to the t-Boc protecting group for aminooxy PEG linkers?
In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Aminooxy-PEG linkers, which form highly stable oxime bonds with aldehyde or ketone-containing molecules, are critical tools for creating antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates.[1] The success of these strategies hinges on the effective protection of the highly reactive aminooxy group during synthesis and purification. The tert-butyloxycarbonyl (Boc) group has been a long-standing staple for this purpose, prized for its stability and straightforward removal under acidic conditions.[1][2]
However, the demands of complex, multi-step syntheses often necessitate a broader toolkit of protecting groups with orthogonal deprotection strategies. The need to selectively unmask the aminooxy group without disturbing other sensitive functionalities in the molecule has driven the adoption of several key alternatives to t-Boc. This guide provides an objective, data-supported comparison of the most effective alternatives, offering researchers the information needed to select the optimal protecting group for their specific synthetic requirements.
Performance Comparison of Aminooxy Protecting Groups
The choice of a protecting group is dictated by its stability profile and the conditions required for its removal. An ideal alternative to t-Boc should be robust during synthesis but cleavable under conditions that are orthogonal to those used for other protecting groups in the molecule, such as the base-labile Fmoc group or groups removed by hydrogenolysis.[1][2]
dot graph "Chemical_Structures" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", size="9.5,5!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [style=invis];
// t-Boc Boc_label [label="t-Boc", pos="0,2.5!"]; Boc_img [image="https://storage.googleapis.com/gemini-in-prod-public-images/t-Boc.png", label="", pos="0,1.5!"]; Boc_label -- Boc_img;
// Fmoc Fmoc_label [label="Fmoc", pos="3,2.5!"]; Fmoc_img [image="https://storage.googleapis.com/gemini-in-prod-public-images/Fmoc.png", label="", pos="3,1.5!"]; Fmoc_label -- Fmoc_img;
// Cbz Cbz_label [label="Cbz", pos="6,2.5!"]; Cbz_img [image="https://storage.googleapis.com/gemini-in-prod-public-images/Cbz.png", label="", pos="6,1.5!"]; Cbz_label -- Cbz_img;
// Phthalimide Pht_label [label="Phthalimide", pos="1.5,-1.5!"]; Pht_img [image="https://storage.googleapis.com/gemini-in-prod-public-images/Phthalimide.png", label="", pos="1.5,-2.5!"]; Pht_label -- Pht_img;
// dM-Dmoc dMDmoc_label [label="dM-Dmoc", pos="4.5,-1.5!"]; dMDmoc_img [image="https://storage.googleapis.com/gemini-in-prod-public-images/dM-Dmoc.png", label="", pos="4.5,-2.5!"]; dMDmoc_label -- dMDmoc_img; } Caption: Chemical structures of common aminooxy protecting groups.
The following table summarizes the key characteristics and deprotection conditions for the most common alternatives to the t-Boc group.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability Profile | Typical Yield | Key Advantages |
| tert-Butoxycarbonyl | t-Boc | Strong Acid (e.g., TFA, HCl)[1][2] | Stable to base, nucleophiles, and hydrogenolysis.[2] | >90% | Well-established, reliable, high yields. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine (B6355638) in DMF)[1][] | Stable to acid and hydrogenolysis.[1][2] | >95% (one-pot)[4][5] | Orthogonal to Boc; ideal for Solid-Phase Peptide Synthesis (SPPS); mild deprotection.[1][] |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7][8] | Stable to acidic and basic conditions.[7][9] | >90%[8] | Orthogonal to both Boc and Fmoc; deprotection conditions are very mild.[7][10] |
| Phthalimide | Pht | Hydrazine (B178648) (N₂H₄) or other strong nucleophiles (e.g., MeNH₂)[11][12] | Robust protection, stable to acid and base. | Good to excellent | Highly stable protecting group, suitable for robust synthesis. |
| 1,3-dithiane-based | dM-Dmoc | Nearly neutral oxidation (e.g., NaIO₄) followed by weak base.[13][14] | Stable to acid, base, and nucleophiles.[13] | Good to excellent[13][14] | Offers a unique, orthogonal deprotection strategy based on oxidation.[13] |
Orthogonal Deprotection and Ligation Workflow
The primary advantage of using alternatives to t-Boc is the ability to perform selective deprotection in a complex molecule. This "orthogonal" strategy is fundamental to modern synthetic chemistry.[1][15] For example, a researcher can deprotect an Fmoc-protected aminooxy group to perform an oxime ligation while a t-Boc-protected lysine (B10760008) residue on the same molecule remains untouched.
Experimental Protocols
Accurate and reliable protocols are essential for successful deprotection and conjugation. Below are detailed methodologies for the removal of common protecting groups from aminooxy PEG linkers, followed by a general protocol for oxime ligation.
Protocol 1: Fmoc Group Deprotection (Base-Labile)
This protocol is adapted from procedures used in solid-phase peptide synthesis and can be performed in solution.
-
Dissolution : Dissolve the Fmoc-protected aminooxy PEG linker in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition : Add a solution of 20% piperidine in DMF to the reaction mixture. A typical treatment involves two stages: an initial treatment for 5-7 minutes followed by a second treatment with fresh reagent for 10-15 minutes.[16][17]
-
Monitoring : Track the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.
-
Work-up : Once complete, the DMF and piperidine can be removed under high vacuum. The resulting free aminooxy PEG linker is often used directly in the subsequent ligation step.
A rapid, one-pot Fmoc deprotection and ligation protocol has also been developed for time-sensitive applications, such as radiolabeling.[4] This involves heating the Fmoc-protected substrate to 75°C in 30% piperidine/DMF for 1 minute, quenching with trifluoroacetic acid (TFA), and then adding the aldehyde/ketone and a catalyst like p-phenylenediamine (B122844) (pPDA) for a 5-minute ligation reaction.[4][5]
Protocol 2: Cbz Group Deprotection (Hydrogenolysis)
This method offers a very mild way to deprotect the aminooxy group.
-
Setup : Dissolve the Cbz-protected aminooxy PEG linker in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a round-bottom flask.[6][8]
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 10-20 mol% of palladium relative to the substrate.[6]
-
Hydrogenation : Seal the flask, purge the system with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (H₂), typically from a balloon.[6]
-
Reaction : Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up : Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[6][8] The combined filtrate is concentrated under reduced pressure to yield the deprotected product.[6]
Protocol 3: Phthalimide (Pht) Group Deprotection (Hydrazinolysis)
-
Dissolution : Dissolve the phthalimide-protected aminooxy PEG linker in a solvent like tetrahydrofuran (B95107) (THF) or an alcohol (MeOH or EtOH).[11][12]
-
Reagent Addition : Add hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically a large excess (e.g., 40 equivalents), to the solution.[11]
-
Reaction : Stir the mixture at room temperature for 4-24 hours.[11][18] The reaction progress can be monitored by LC-MS.
-
Work-up : Evaporate the solvent. Add water to the residue and extract the product with an organic solvent like chloroform. The byproduct, phthalhydrazide, often precipitates and can be removed by filtration.[11] The organic layers are combined, dried, and concentrated to yield the free aminooxy PEG linker.
Protocol 4: General Oxime Ligation
This protocol is performed after the deprotection and purification of the aminooxy-PEG linker.
-
Dissolution : Dissolve the aldehyde or ketone-containing biomolecule in a reaction buffer, typically 0.1 M sodium phosphate (B84403) at a pH of 4.5-5.0.[19] The optimal pH for oxime ligation is generally between 4 and 6.
-
Linker Addition : Add the deprotected aminooxy-PEG linker to the biomolecule solution. A 1.5 to 5-fold molar excess of the linker is commonly used.[19]
-
Catalysis (Optional) : To accelerate the reaction, a catalyst such as aniline (B41778) can be added to the reaction mixture.[18][19]
-
Incubation : Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the formation of the conjugate by analytical methods like RP-HPLC or LC-MS.[19]
-
Purification : Once the reaction is complete, purify the final PEGylated conjugate using an appropriate method such as preparative RP-HPLC, size-exclusion chromatography, or dialysis to remove unreacted linker and catalyst.[19]
Conclusion
While the t-Boc protecting group remains a reliable and effective choice for many applications involving aminooxy PEG linkers, the growing complexity of synthetic targets in drug development and chemical biology necessitates a more versatile approach. The Fmoc, Cbz, and Phthalimide groups represent robust, well-characterized alternatives that provide essential orthogonality, enabling the selective deprotection of the aminooxy functionality in the presence of acid-labile, base-labile, or other sensitive groups.[1][2][7] The selection of an appropriate protecting group should be a strategic decision based on the overall synthetic route, the nature of other functional groups present in the molecule, and the desired final product. A thorough understanding of the stability and deprotection conditions outlined in this guide will empower researchers to design more efficient and successful bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Performance Showdown: A Comparative Guide to Antibody-Drug Conjugates Synthesized with t-Boc-Aminooxy-PEG12-Boc
For researchers and drug development professionals, the intricate dance of antibody-drug conjugate (ADC) design hinges on the careful selection of each component. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in an ADC's stability, efficacy, and overall therapeutic index. This guide provides a comprehensive comparison of ADCs synthesized using the oxime-forming linker, t-Boc-Aminooxy-PEG12-Boc, against other common linker technologies, supported by experimental data and detailed protocols.
The this compound linker facilitates the formation of a stable oxime bond under mild conditions, offering precise control over the drug-to-antibody ratio (DAR) and contributing to the generation of homogeneous and effective ADCs. The inclusion of a polyethylene (B3416737) glycol (PEG) 12 spacer enhances the solubility and pharmacokinetic profile of the resulting ADC. This guide will delve into the in vitro and in vivo performance of ADCs utilizing this technology and compare it with alternatives such as maleimide-based linkers.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs synthesized with different linker technologies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
In Vitro Cytotoxicity
| Antibody-Payload | Linker Type | Cell Line | IC50 (nM) |
| Trastuzumab-MMAE | Oxime-PEG12 (hypothetical) | SK-BR-3 (HER2+) | ~1-10 |
| Trastuzumab-MMAE | Maleimide-PEG12 | SK-BR-3 (HER2+) | ~5-15 |
| Anti-CD22-MMAF | Oxime | BJAB | ~0.5-5 |
| Anti-CD22-MMAF | Maleimide (B117702) | BJAB | ~1-10 |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The values for the Oxime-PEG12 linker are projected based on the known stability and efficiency of oxime ligation and PEGylation benefits.
In Vivo Efficacy: Xenograft Models
| ADC | Linker Type | Tumor Model | Efficacy Outcome |
| Anti-HER2-MMAE | Oxime-PEG (general) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition |
| Anti-HER2-MMAE | Maleamic Methyl Ester | NCI-N87 Gastric Cancer | Complete tumor regression at 2.5 mg/kg |
| Brentuximab-MMAE | Phosphonamidate-PEG12 | Karpas 299 Lymphoma | Improved remission rate (60%) vs. Adcetris |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
ADC Synthesis and Characterization
Synthesis of ADC with this compound:
The synthesis of an ADC using an aminooxy-PEG linker is a multi-step process that relies on bioorthogonal oxime ligation chemistry. The core principle involves the reaction between an aminooxy group on the PEG-drug linker and a carbonyl group (aldehyde or ketone) introduced onto the antibody.
Diagram of ADC Synthesis Workflow
Caption: Experimental workflow for ADC synthesis using an aminooxy-PEG linker.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
HIC is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different ADC species.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
Aggregation Analysis by Size Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius to assess the presence of high molecular weight species (aggregates).
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is used.
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
In Vitro Performance Assays
Diagram of In Vitro Assay Workflow
Caption: General workflow for in vitro evaluation of ADCs.
Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Bystander Killing Assay (Co-culture Method):
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label antigen-positive and antigen-negative cells with different fluorescent dyes (e.g., CellTracker Green and Red).
-
Co-culture: Seed a mixed population of labeled antigen-positive and antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging/Flow Cytometry: After the incubation period, analyze the viability of each cell population using fluorescence microscopy or flow cytometry.
Internalization Assay (Flow Cytometry):
This assay quantifies the uptake of the ADC by target cells.
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Incubation: Incubate target cells with the fluorescently labeled ADC at 37°C to allow for internalization. A control is kept at 4°C to measure surface binding only.
-
Quenching: Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.
In Vivo Performance Assay
Diagram of In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo ADC efficacy study using a xenograft model.
Xenograft Efficacy Study:
This study evaluates the anti-tumor activity of an ADC in a living animal model.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, ADC, and relevant controls) and administer the treatment intravenously.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Discussion and Conclusion
The selection of a linker is a critical decision in the design of an ADC. The use of a this compound linker offers several advantages, including the formation of a stable oxime bond, which can contribute to improved plasma stability compared to some traditional maleimide-based linkers that can be susceptible to retro-Michael reactions. The PEG12 spacer is expected to enhance the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
In contrast, maleimide-based linkers, while widely used, can exhibit instability in plasma, leading to premature drug release and potential off-target toxicity. However, next-generation maleimide linkers with enhanced stability have been developed.
Ultimately, the optimal linker choice depends on a multitude of factors, including the specific antibody, payload, and target antigen. The experimental protocols provided in this guide offer a framework for the systematic evaluation of ADCs synthesized with this compound and other linker technologies, enabling researchers to make data-driven decisions to optimize the therapeutic potential of their ADC candidates.
A Comparative Guide to the NMR Spectroscopic Characterization of t-Boc-Aminooxy-PEG12-Boc and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of t-Boc-Aminooxy-PEG12-Boc and its derivatives. This bifunctional linker is a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Accurate characterization of this linker and its derivatives is paramount for ensuring the synthesis of well-defined and effective therapeutic agents.
This guide will delve into the interpretation of ¹H and ¹³C NMR spectra, presenting representative data to illustrate the key structural features of this compound and its common derivatives: the corresponding carboxylic acid, NHS ester, and t-butyl ester. Furthermore, we will compare NMR spectroscopy with other common analytical techniques and provide a detailed experimental protocol for acquiring high-quality NMR data for these compounds.
Interpreting the NMR Spectra: A Comparative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. The spectra provide a detailed atomic-level view of the molecule, allowing for the confirmation of its identity, purity, and the successful modification of its terminal functional groups.
The core structure consists of a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, flanked by a t-Boc protected aminooxy group at one end and another functional group at the other. The large, repeating PEG backbone dominates the ¹H NMR spectrum, typically appearing as a broad singlet around 3.6 ppm. While this can present a challenge in resolving adjacent signals, careful analysis of the terminal group resonances provides a wealth of information.
¹H NMR Spectroscopy Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its derivatives. These values are representative and can vary slightly based on the solvent and concentration.
| Assignment | This compound | t-Boc-Aminooxy-PEG12-acid | t-Boc-Aminooxy-PEG12-NHS ester | t-Boc-Aminooxy-PEG12-t-butyl ester |
| t-Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~1.45 (s, 9H) | ~1.45 (s, 9H) | ~1.45 (s, 9H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (br s, 48H) | ~3.64 (br s, 48H) | ~3.64 (br s, 48H) | ~3.64 (br s, 48H) |
| -O-CH₂-CH₂-ONH-Boc | ~3.7-3.8 (m, 2H) | ~3.7-3.8 (m, 2H) | ~3.7-3.8 (m, 2H) | ~3.7-3.8 (m, 2H) |
| -O-CH₂-CH₂-ONH-Boc | ~4.1-4.2 (t, 2H) | ~4.1-4.2 (t, 2H) | ~4.1-4.2 (t, 2H) | ~4.1-4.2 (t, 2H) |
| -CH₂- at other terminus | See below | ~3.7-3.8 (t, 2H) | ~4.4 (t, 2H) | ~3.6-3.7 (t, 2H) |
| Terminal Functional Group Protons | ~1.44 (s, 9H, t-Boc) | ~11-12 (br s, 1H, -COOH) | ~2.8 (s, 4H, NHS ester) | ~1.44 (s, 9H, t-butyl ester) |
Key Observations and Comparisons:
-
t-Boc Group: A sharp singlet integrating to 9 protons around 1.45 ppm is a characteristic feature of the t-Boc protecting group in all the compounds.
-
PEG Backbone: The intense, broad singlet around 3.64 ppm corresponds to the 48 protons of the 12 repeating ethylene glycol units.
-
Aminooxy Terminus: The methylene (B1212753) protons adjacent to the aminooxy group are deshielded and appear as multiplets or triplets between 3.7 and 4.2 ppm.
-
Derivative-Specific Signals: The key to distinguishing between the derivatives lies in the unique signals from the other terminus:
-
This compound: A second t-Boc signal at approximately 1.44 ppm confirms the symmetrical structure.
-
t-Boc-Aminooxy-PEG12-acid: The carboxylic acid proton gives a very broad singlet far downfield (11-12 ppm), which may sometimes be difficult to observe. The adjacent methylene protons are slightly shifted downfield compared to the PEG backbone.
-
t-Boc-Aminooxy-PEG12-NHS ester: The four protons of the N-hydroxysuccinimide ring appear as a singlet around 2.8 ppm. The methylene protons adjacent to the ester are significantly deshielded and shifted downfield to around 4.4 ppm.
-
t-Boc-Aminooxy-PEG12-t-butyl ester: A second singlet integrating to 9 protons is observed around 1.44 ppm, characteristic of the t-butyl ester group.
-
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecules.
| Assignment | This compound | t-Boc-Aminooxy-PEG12-acid | t-Boc-Aminooxy-PEG12-NHS ester | t-Boc-Aminooxy-PEG12-t-butyl ester |
| t-Boc (-C(CH₃)₃) | ~28.3 | ~28.3 | ~28.3 | ~28.3 |
| t-Boc (-C(CH₃)₃) | ~81.5 | ~81.5 | ~81.5 | ~81.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 | ~70.5 | ~70.5 |
| -O-CH₂-CH₂-ONH-Boc | ~68-72 | ~68-72 | ~68-72 | ~68-72 |
| Carbonyl (C=O) | ~156.5 (Boc) | ~156.5 (Boc), ~172 (Acid) | ~156.5 (Boc), ~169 (NHS), ~170 (Ester) | ~156.5 (Boc), ~171 (Ester) |
| Terminal Functional Group Carbons | ~28.2 (t-Boc CH₃), ~80.5 (t-Boc C) | - | ~25.6 (NHS CH₂) | ~28.1 (t-butyl CH₃), ~80.6 (t-butyl C) |
Key Observations and Comparisons:
-
PEG Backbone: The carbons of the PEG chain give a strong signal around 70.5 ppm.
-
t-Boc Group: The methyl carbons of the t-Boc group appear around 28.3 ppm, and the quaternary carbon is found at approximately 81.5 ppm.
-
Carbonyl Carbons: The carbonyl carbons are highly diagnostic. The t-Boc carbonyl is consistently around 156.5 ppm. The chemical shifts of the other terminal carbonyl groups are distinct: carboxylic acid (~172 ppm), NHS ester (~169 and 170 ppm), and t-butyl ester (~171 ppm).
-
Derivative-Specific Carbons: The NHS ester shows a characteristic signal for its methylene carbons around 25.6 ppm. The t-butyl ester displays signals for its methyl and quaternary carbons, similar to the t-Boc group.
Experimental Workflow and Protocols
Obtaining high-quality NMR spectra is crucial for accurate characterization. The following diagram and protocol outline a general workflow.
Caption: Workflow for NMR characterization of PEG derivatives.
Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the t-Boc-Aminooxy-PEG12 derivative into a clean, dry vial.
-
Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (like -COOH and -NH).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Key parameters to consider:
-
Number of scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.
-
Relaxation delay (d1): A delay of 1-2 seconds is usually adequate. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
-
Acquisition time: A longer acquisition time will result in better resolution.
-
-
-
¹³C NMR Data Acquisition:
-
¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
-
A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
Key parameters to consider:
-
Number of scans: Several hundred to thousands of scans may be necessary.
-
Relaxation delay (d1): A delay of 2-5 seconds is common.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values.
-
Comparison with Alternative Characterization Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, purity assessment, and confirmation of functional groups. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be challenging for very complex mixtures or large polymers. |
| Mass Spectrometry (MS) | Precise molecular weight determination and confirmation of elemental composition. | High sensitivity, can detect trace impurities. | Does not provide detailed structural information on its own, fragmentation may be complex for PEGylated molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, and quantification.[] | High resolution and sensitivity, can be coupled with other detectors (e.g., MS, ELSD).[2] | Does not provide structural information, method development can be time-consuming. |
The following diagram illustrates the logical relationship between these characterization techniques in a typical workflow.
Caption: A typical analytical workflow for PEG derivatives.
References
In vitro plasma stability assays for linkers derived from t-Boc-Aminooxy-PEG12-Boc.
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), is a critical determinant of their therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vitro plasma stability of linkers derived from t-Boc-Aminooxy-PEG12-Boc and other commonly used alternatives, supported by experimental data and detailed methodologies.
Introduction to Linker Stability
Linkers are the crucial bridge connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). Their chemical nature dictates the stability of the entire conjugate in the bloodstream. Plasma, a complex biological matrix containing various enzymes, can degrade less stable linkers, leading to premature drug release. Therefore, assessing in vitro plasma stability is a key step in the early preclinical development of targeted therapeutics.[1][2]
This guide focuses on linkers derived from this compound, which, after conjugation to a payload containing an aldehyde or ketone group, form a highly stable oxime linkage.[3][4] We will compare the stability of this oxime linkage with other common linker chemistries, providing researchers with the data needed to make informed decisions in their drug development programs.
Comparative In Vitro Plasma Stability of Common Linkers
The stability of a linker is intrinsically tied to the chemical bond it forms between the targeting molecule and the payload. The following tables summarize the in vitro plasma stability of various linker types. While direct, publicly available quantitative data for a specific this compound-derived conjugate is limited, the stability of the resulting oxime bond is known to be very high.[3]
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Bond Formed | Incubation Time | % Intact Linker Remaining | Key Observations & References |
| Aminooxy-PEG (Oxime) | Oxime | 24 hours | >98% (inferred) | Oxime bonds are known to be exceptionally stable under physiological conditions.[3] The PEG component further enhances stability.[5][6] |
| PEGylated (Amide) | Amide | 24 hours | >95% | Amide bonds are generally very stable in plasma. PEGylation further improves stability and solubility.[5][7] |
| Valine-Citrulline (Val-Cit) | Peptide | 28 days | ~100% | Highly stable in human plasma, designed for cleavage by intracellular enzymes like Cathepsin B.[5][8] |
| Ester-based | Ester | Minutes to Hours | Variable (Low) | Susceptible to hydrolysis by plasma esterases, leading to a short half-life.[9][10] |
| Disulfide | Disulfide | Variable | Variable | Stability can be modulated by steric hindrance around the bond but can be susceptible to reduction in the plasma. |
Table 2: Comparison of Linker Stability in Mouse Plasma
| Linker Type | Bond Formed | Incubation Time | % Intact Linker Remaining | Key Observations & References |
| Aminooxy-PEG (Oxime) | Oxime | 24 hours | >98% (inferred) | Expected to be highly stable across species due to the robust nature of the oxime bond.[3] |
| PEGylated (Amide) | Amide | 24 hours | >95% | Generally stable, similar to human plasma.[5] |
| Valine-Citrulline (Val-Cit) | Peptide | 24 hours | <10% | Markedly unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[11][12] |
| Glutamic acid-Valine-Citrulline (EVCit) | Peptide | > 1 week | ~100% | Modification of the Val-Cit linker to an EVCit linker significantly improves stability in mouse plasma.[8][13] |
| Polysarcosine (PSAR)-based | Amide/Glucuronide | 7 days | High | Polysarcosine linkers have shown excellent stability in rat plasma and are a promising alternative to PEG.[14][15] |
Experimental Protocols
Accurate assessment of linker stability is paramount for predicting in vivo behavior. The following is a detailed protocol for a typical in vitro plasma stability assay.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse, rat) by measuring the amount of intact conjugate over time.
Materials:
-
Test linker-drug conjugate
-
Human, mouse, and/or rat plasma (e.g., heparinized or citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Pre-warm the plasma to 37°C.[11]
-
-
Incubation:
-
Spike the test conjugate into the pre-warmed plasma to a final concentration of 1 µM.[5]
-
Incubate the plate at 37°C with gentle agitation.
-
-
Time Points:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.[5]
-
-
Quenching:
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.[5] This stops enzymatic degradation.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the intact linker-drug conjugate remaining at each time point relative to the amount at time zero.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the in vitro plasma stability assay and the factors influencing linker stability.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Key factors influencing linker stability in plasma.
Conclusion
The choice of linker is a critical design parameter in the development of bioconjugates. Linkers derived from this compound form highly stable oxime bonds, offering a significant advantage in terms of plasma stability compared to more labile linkages like esters. The inclusion of a PEG spacer further enhances the desirable properties of the conjugate. While peptide-based linkers like Val-Cit are stable in human plasma, their instability in rodent plasma necessitates careful consideration in preclinical model selection or the use of modified sequences like EVCit. For applications requiring high plasma stability to maximize circulation time and minimize off-target effects, the robust nature of the oxime linkage makes aminooxy-PEG linkers a compelling choice for drug development professionals. Emerging alternatives like polysarcosine also show great promise for enhancing stability and reducing potential immunogenicity associated with PEG.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medistudygo.com [medistudygo.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head performance review of t-Boc-Aminooxy-PEG12-Boc from different suppliers.
For researchers, scientists, and drug development professionals, the quality and performance of chemical linkers are paramount to the success of their experiments. This guide provides a comparative overview of t-Boc-Aminooxy-PEG12-Boc, a bifunctional linker increasingly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), from various suppliers.[1][2][] The selection of a high-quality linker is critical as it can significantly influence the stability, solubility, and overall efficacy of the final conjugate.[4][5]
Supplier and Product Overview
Several chemical suppliers offer this compound and its derivatives. While direct head-to-head experimental comparisons are not publicly available, a review of the product specifications from prominent suppliers provides a baseline for selection. The following table summarizes the available information for this compound and its common variants, the acid and NHS ester forms, which are used for conjugation to amines and other functional groups.[6][7][8]
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| BroadPharm | t-Boc-Aminooxy-PEG12-acid | BP-24092 | >98% | Solid | -20°C |
| t-Boc-Aminooxy-PEG12-NHS ester | BP-24082 | >96% | Solid | -20°C | |
| MedchemExpress | This compound | HY-140418 | Not Specified | Solid | Room temperature |
| t-Boc-Aminooxy-PEG12-NHS ester | HY-140418 | Not Specified | Solid | Room temperature | |
| Amsbio | This compound | AMS.T18739 | Not Specified | Solid | Not Specified |
| AxisPharm | t-Boc-Aminooxy-PEG12-NHS ester | AP12064 | ≥95% | Solid | Not Specified |
| Creative Biolabs | t-Boc-Aminooxy-PEG12-acid | ADC-L-Y0238 | Not Specified | Solid | Not Specified |
| BOC Sciences | This compound | Not Specified | Not Specified | Solid | Not Specified |
Note: The information in this table is based on data available on the suppliers' websites and may be subject to change. Purity levels are as stated by the supplier and may be determined by different analytical methods. It is recommended to request a certificate of analysis for lot-specific data.
Key Performance Parameters and Experimental Evaluation
To rigorously assess the performance of this compound from different suppliers, a series of experiments should be conducted. The following protocols are provided as a guide for researchers to perform their own comparative studies.
Purity and Identity Confirmation by LC-MS and NMR
Objective: To verify the purity and confirm the chemical structure of the linker.
Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound from each supplier in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of 1 mg/mL.
-
LC-MS Analysis:
-
Inject the samples into a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the components.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Analyze the mass spectra to confirm the molecular weight of the main peak corresponds to this compound.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
-
NMR Analysis:
-
Dissolve a sufficient amount of the linker in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the expected chemical shifts and integration values for the this compound structure.
-
Reactivity and Conjugation Efficiency
Objective: To assess the efficiency of the linker in a conjugation reaction.
Protocol (for NHS ester variant):
-
Model Conjugation: React the t-Boc-Aminooxy-PEG12-NHS ester from each supplier with a model amine-containing molecule (e.g., benzylamine (B48309) or a small peptide) in a suitable buffer (e.g., PBS pH 7.4) at a defined molar ratio.
-
Reaction Monitoring: Monitor the progress of the reaction over time using LC-MS to observe the consumption of the starting materials and the formation of the conjugate.
-
Efficiency Calculation: After a set time (e.g., 2 hours), quench the reaction and calculate the percentage of the model amine that has been conjugated.
Stability Assessment
Objective: To evaluate the stability of the linker under common storage and experimental conditions.
Protocol:
-
Stock Solution Stability: Prepare stock solutions of the linker from each supplier in a relevant solvent (e.g., DMSO).
-
Incubation: Aliquot the stock solutions and store them at different temperatures (e.g., -20°C, 4°C, and room temperature) for various durations (e.g., 1 day, 1 week, 1 month).
-
Analysis: At each time point, analyze the samples by LC-MS to determine the percentage of degradation.
Experimental and Logical Workflow Diagrams
To visualize the experimental process and the role of the linker in a biological context, the following diagrams are provided.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 8. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
Safety Operating Guide
Proper Disposal of t-Boc-Aminooxy-PEG12-Boc: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling t-Boc-Aminooxy-PEG12-Boc, it is imperative to consult the Safety Data Sheet (SDS) for a similar compound if the specific one is unavailable. Information derived from related structures, such as t-Boc-Aminooxy-PEG derivatives, suggests that this chemical should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for Safe Handling and Disposal
For clarity and easy reference, the key quantitative data related to the safe handling and disposal of similar Boc-Aminooxy-PEG compounds are summarized in the table below. These values should be considered as general guidance in the absence of a specific SDS for this compound.
| Parameter | Recommended Value/Practice | Source/Recommendation |
| Storage Temperature | -20°C | Recommended for maintaining the stability of the compound.[1][2] |
| pH for Neutralization | 6.0 - 8.0 | General guidance for acidic or basic chemical waste neutralization before disposal.[3] |
| Waste Container Material | Chemically resistant (e.g., High-Density Polyethylene (B3416737) - HDPE) | Standard practice for chemical waste.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This procedure is designed to be conducted by trained laboratory personnel.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Labeled hazardous waste container (chemically compatible)
-
Spill kit for chemical spills
Procedure:
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3] Collect all waste containing this compound, including contaminated consumables like pipette tips and weighing paper, in a designated, properly labeled hazardous waste container.[3]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazard pictograms.[3]
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[3] Ensure the storage area is away from incompatible materials.
-
Arrangement for Disposal: Dispose of the hazardous waste through a licensed and approved chemical waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3] Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Collect: Carefully collect the absorbent material and place it into the designated hazardous waste container.[3]
-
Clean: Clean the spill area with a suitable solvent. Dispose of all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to the laboratory supervisor or safety officer.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling t-Boc-Aminooxy-PEG12-Boc
FOR IMMEDIATE USE
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling t-Boc-Aminooxy-PEG12-Boc.
| Protection Type | Required Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Prevents skin contact. Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects skin and personal clothing from spills. A flame-resistant lab coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation of any dust particles, especially when handling the solid form.[2] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[2] Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Weighing: When weighing the solid compound, perform this task inside a fume hood to avoid inhalation of any dust particles.[2]
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to avoid splashing.[2] This compound is soluble in solvents like DMSO, DCM, and DMF.[3]
-
Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal the reactive aminooxy group for subsequent conjugation.[3][4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean the work area and any equipment used.[2]
Storage:
-
Store in a tightly sealed container at -20°C for long-term stability.[2][3][5]
-
Keep in a dry and well-ventilated place.[2]
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation, as the reagent can be moisture-sensitive.[6]
III. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
General Disposal Guidelines:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.[2] Do not mix this waste with other waste streams unless compatibility is confirmed.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be treated as chemical waste.[2]
-
Professional Disposal: It is recommended to use a licensed chemical waste disposal service for the final disposal of the compound and its related waste.[2][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Spill Management:
In case of a spill, evacuate the immediate area.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[7] Carefully collect the absorbent material and place it in a designated hazardous waste container.[7] Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[7] Report the spill to the laboratory supervisor or safety officer.[7]
IV. Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
